molecular formula C42H73N9O4 B1251877 Batzelladine A

Batzelladine A

Cat. No.: B1251877
M. Wt: 768.1 g/mol
InChI Key: WZGMBJKFYVONHF-LJQXCJTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batzelladine A is a carboxylic ester obtained by the formal condensation of (2aS,3S,4R,7R,8aS)-4-methyl-7-nonyl-2,2a,3,4,6,7,8,8a-octahydro-1H-5,6,8b-triazaacenaphthylene-3-carboxylic acid with the hydroxy group of 4-carbamimidamidobutyl (3R)-3-(9-hydroxynonyl)-1-imino-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboxylate. Isolated from a bright red Caribbean sponge, Batzella, it has potential anti-HIV activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a member of guanidines, an alkaloid, an organic heterotricyclic compound, a carboxylic ester, a pyrrolopyrimidine and a triazaacenaphthylene.

Properties

Molecular Formula

C42H73N9O4

Molecular Weight

768.1 g/mol

IUPAC Name

9-[(3R)-1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4S,5S,6R,10R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate

InChI

InChI=1S/C42H73N9O4/c1-3-4-5-6-8-11-14-20-31-29-32-23-24-35-36(30(2)47-42(48-31)51(32)35)38(52)54-27-17-13-10-7-9-12-15-21-33-37(34-22-19-26-50(34)41(45)49-33)39(53)55-28-18-16-25-46-40(43)44/h30-33,35-36H,3-29H2,1-2H3,(H2,45,49)(H,47,48)(H4,43,44,46)/t30-,31-,32+,33-,35+,36+/m1/s1

InChI Key

WZGMBJKFYVONHF-LJQXCJTBSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OCCCCCCCCC[C@@H]4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1

Canonical SMILES

CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C)N1

Synonyms

batzelladine A

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Batzelladine A – Discovery, Isolation, and HIV Entry Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Batzelladine A represents a pivotal discovery in marine pharmacology, identified as one of the first low-molecular-weight natural products capable of inhibiting the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4 . Isolated from the Caribbean marine sponge Batzella sp., this polycyclic guanidine alkaloid offers a distinct mechanism of action compared to reverse transcriptase or protease inhibitors, targeting the viral entry phase.

This technical guide details the isolation methodology, structural elucidation, and mechanism of action of Batzelladine A, designed for researchers in natural product chemistry and antiviral drug discovery.

Source Material & Ecology

  • Target Species: Batzella sp.[1] (Phylum: Porifera; Class: Demospongiae; Order: Poecilosclerida).

  • Collection Context: Originally collected from deep-water habitats (approx.[2] 120m) in the Caribbean (e.g., Bahamas, Jamaica).

  • Ecological Significance: The production of highly nitrogenous guanidine alkaloids suggests a chemical defense mechanism against predation, a common trait in sessile marine invertebrates.

Isolation & Purification Methodology

Expert Insight: The isolation of polar guanidine alkaloids requires specific attention to pH and stationary phase selection. Standard silica gel chromatography often leads to irreversible adsorption due to the basicity of the guanidine group. The following protocol utilizes a reversed-phase approach to maximize recovery.

Extraction Protocol
  • Lyophilization: Freeze-dry the wet sponge tissue to remove water mass and prevent enzymatic degradation.

  • Solvent Extraction: Macerate the dried tissue in MeOH (Methanol) or EtOH (Ethanol) (3 x 24h).

    • Why: Polar alcohols are necessary to solubilize the salt-like guanidine alkaloids.

  • Concentration: Evaporate the solvent in vacuo at <40°C to yield a crude gum.

Partitioning (Desalting & Lipids)
  • Resuspension: Suspend the crude extract in H₂O .

  • Liquid-Liquid Partition: Extract with EtOAc (Ethyl Acetate) or n-BuOH (n-Butanol).

    • Logic: Non-polar lipids partition into the organic layer (if EtOAc is used), while the polar alkaloids remain in the aqueous or BuOH phase. For Batzelladines, the active fraction often resides in the BuOH or aqueous interface depending on pH.

Chromatographic Purification
  • Flash Chromatography (ODS): Apply the active fraction to a C18 (Octadecylsilyl) flash column.

    • Elution Gradient: Stepwise gradient of H₂O:MeOH (100:0 → 0:100).

    • Additive: Use 0.1% TFA (Trifluoroacetic acid) to protonate the guanidines, improving peak shape and preventing tailing.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Semi-preparative C18 (e.g., YMC-Pack ODS-A, 5 µm).

    • Mobile Phase: Isocratic or shallow gradient of MeOH/H₂O + 0.1% TFA.

    • Detection: UV at 210 nm (guanidine absorption) or ELSD (Evaporative Light Scattering Detector).

Visualization: Isolation Workflow

IsolationWorkflow Sponge Batzella sp. (Lyophilized Tissue) Extract Crude Extract (MeOH/EtOH) Sponge->Extract Maceration Partition Partition (H2O / n-BuOH) Extract->Partition Solvent Removal Flash Flash Chromatography (C18 ODS, H2O:MeOH) Partition->Flash Active Fraction HPLC RP-HPLC (C18, TFA buffer) Flash->HPLC Gradient Elution BatzA Batzelladine A (Pure Compound) HPLC->BatzA Purification

Caption: Step-by-step isolation workflow from marine sponge tissue to purified Batzelladine A.

Structural Elucidation & Chemistry

Batzelladine A features a complex tricyclic guanidine core. Its structure was elucidated using high-field NMR (typically 500-600 MHz) and confirmed via total synthesis.

Key Structural Features
  • Core: Tricyclic guanidine system (distinct from the bicyclic core of Batzelladines F-I).[1]

  • Side Chain: Ester linkage to a 4-guanidino-butyl moiety.[1]

  • Stereochemistry: The absolute configuration is critical for biological activity, specifically the orientation of the ester linkage relative to the tricyclic core.

Analytical Data Summary
TechniqueParameterObservationSignificance
HRESIMS m/z[M+H]⁺ peakEstablishes molecular formula (e.g., C₂₈H₅₁N₉O₂ for related analogs).
¹H NMR δ 3.0 - 4.0 ppmMultipletsCharacteristic of methines adjacent to nitrogen in the guanidine ring.
¹³C NMR δ ~150-160 ppmQuaternary CDiagnostic signals for the guanidine carbons (C=N).
HMBC CorrelationsLong-range H-CConnects the ester side chain to the tricyclic core.

Note: NMR spectra are typically recorded in CD₃OD (Deuterated Methanol) to prevent exchange of labile guanidine protons and ensure solubility.

Mechanism of Action: HIV Entry Inhibition

The primary therapeutic interest in Batzelladine A lies in its ability to block the entry of HIV-1 into host T-cells.

The Target: gp120-CD4 Interface[5][6]
  • Viral Approach: The HIV envelope glycoprotein gp120 seeks the CD4 receptor on the surface of T-helper cells.[3]

  • Binding: gp120 binds to CD4, triggering a conformational change in gp120.[4]

  • Co-Receptor Recruitment: This change exposes a binding site for a co-receptor (CCR5 or CXCR4).

  • Fusion: The viral gp41 subunit mediates fusion of the viral and cellular membranes.

Batzelladine A Inhibition

Batzelladine A acts as a fusion inhibitor by binding to gp120. It competitively blocks the interaction with CD4, preventing the initial attachment or the subsequent conformational changes required for fusion.

  • Potency: Batzelladine A and its analogs (like Batzelladine F) exhibit low micromolar IC₅₀ values (typically 0.8 – 5.0 µM) in cell-cell fusion assays.

  • Selectivity: Unlike cytotoxic agents, it targets a protein-protein interaction (PPI), a historically difficult class of targets for small molecules.

Visualization: Inhibition Pathway

MechanismOfAction HIV HIV-1 Virion (gp120) Complex gp120-CD4 Complex HIV->Complex Binding CD4 T-Cell Receptor (CD4) CD4->Complex Entry Viral Entry & Infection Complex->Entry Conformational Change Batz Batzelladine A Batz->HIV Binds gp120 Batz->Complex BLOCKS

Caption: Batzelladine A binds to gp120, preventing the formation of the gp120-CD4 complex and blocking viral entry.[1][3][4]

Total Synthesis & Supply

Given the scarcity of the natural source (Batzella sponges are not abundant enough for clinical supply), total synthesis is vital.

  • Key Synthesis: The work by Gin et al. (2006) and Cohen/Overman established synthetic routes to the Batzelladine core.

  • Methodology: These syntheses often employ tethered Biginelli condensations or [4+2]-annulations of vinyl carbodiimides to construct the polycyclic guanidine framework.

  • Significance: Synthesis allows for the generation of analogs with improved potency and metabolic stability, overcoming the "supply problem" inherent to marine natural products.

References

  • Patil, A. D., et al. (1995). "Batzelladines A-E, Novel Polycyclic Guanidine Alkaloids from a Caribbean Sponge, Batzella sp.: Inhibitors of HIV gp120-CD4 Binding."[1] The Journal of Organic Chemistry.

  • Arnold, M. A., et al. (2006). "Total Synthesis of (+)-Batzelladine A and (−)-Batzelladine D via [4 + 2]-Annulation of Vinyl Carbodiimides with N-Alkyl Imines." Journal of the American Chemical Society.

  • Bewley, C. A., et al. (2004). "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of Natural Products.

  • Cohen, F., & Overman, L. E. (2006). "Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure." Journal of the American Chemical Society.

Sources

Batzelladine A: Mechanism of Action as a Small-Molecule HIV Entry Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Antiviral Research

Executive Summary

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from the Caribbean sponge Batzella sp. It represents a significant class of marine natural products that function as small-molecule inhibitors of protein-protein interactions (PPIs). Unlike nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors that target intracellular viral replication steps, Batzelladine A targets the initial entry phase of the HIV-1 life cycle.

Core Mechanism: Batzelladine A competitively inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell surface receptor CD4 . By occluding the CD4-binding site on gp120, it prevents the conformational changes required for viral attachment and subsequent membrane fusion.

Therapeutic Significance: As a low-molecular-weight fusion inhibitor, it offers a template for developing non-peptidic entry inhibitors, addressing the bioavailability limitations often seen with peptide-based fusion inhibitors like Enfuvirtide.

Chemical Architecture & Pharmacophore

The structural complexity of Batzelladine A is central to its biological activity. It belongs to a family of alkaloids characterized by fused guanidine rings.

Structural ComponentChemical FeatureBiological Function
Tricyclic Core Fused guanidine moietyProvides rigid scaffold for spatial orientation; mimics key residues of CD4 (e.g., Phe43).
Ester Linkage Connects tricyclic core to side chainEssential for conformational flexibility; hydrolysis leads to loss of activity.
Side Chain Long alkyl/guanidine chainFacilitates hydrophobic interactions with the gp120 variable loops or hydrophobic pockets.

Structure-Activity Relationship (SAR) Insight: Synthetic studies indicate that the tricyclic guanidine core is the primary pharmacophore. Analogues lacking the specific stereochemistry of the tricyclic system show significantly reduced affinity for gp120. The spatial arrangement of the nitrogen atoms in the guanidine ring is hypothesized to engage in electrostatic interactions with acidic residues (e.g., Asp368, Glu370) within the CD4-binding pocket of gp120.

Mechanism of Action: gp120-CD4 Blockade

The entry of HIV-1 into host T-cells is a multi-step process initiated by the high-affinity binding of the viral gp120 protein to the host CD4 receptor.[1][2] Batzelladine A disrupts this critical first step.

The Molecular Blockade
  • Native Interaction: In the absence of inhibitors, the CD4 receptor (specifically the Phe43 residue) inserts into a conserved hydrophobic pocket on gp120. This binding triggers a conformational shift in gp120, exposing the co-receptor binding site (CCR5/CXCR4).

  • Inhibition by Batzelladine A: Batzelladine A binds to the unliganded state of gp120. Its tricyclic guanidine structure occupies the CD4-binding pocket (or an allosteric site that distorts the pocket).

  • Consequence: The "lock-and-key" fit between gp120 and CD4 is sterically hindered. The virus cannot anchor to the host cell, and the fusion peptide (gp41) remains sequestered.

Pathway Visualization

The following diagram illustrates the specific blockade point within the HIV entry cascade.

HIV_Entry_Inhibition HIV HIV-1 Virion (gp120 Surface Protein) Binding gp120-CD4 Interaction (Conformational Change) HIV->Binding Attempts to bind Host Host T-Cell (CD4 Receptor) Host->Binding CoReceptor Co-Receptor Binding (CCR5/CXCR4) Binding->CoReceptor Required for Fusion Membrane Fusion (Viral Entry) CoReceptor->Fusion Triggers Batz Batzelladine A (Inhibitor) Batz->Binding COMPETITIVE BLOCKADE (Steric Hindrance)

Figure 1: Mechanism of HIV-1 Entry Inhibition. Batzelladine A intercepts the pathway at the initial gp120-CD4 binding event, preventing downstream co-receptor engagement and fusion.

Experimental Validation Protocols

To confirm the mechanism of action of Batzelladine A or its synthetic analogues, researchers employ specific binding and fusion assays. The following protocols are industry-standard for validating gp120-CD4 inhibitors.

Protocol A: gp120-CD4 ELISA Binding Assay

This cell-free assay quantifies the ability of a compound to disrupt the physical interaction between recombinant gp120 and soluble CD4 (sCD4).

Objective: Determine the IC50 of Batzelladine A against gp120-CD4 binding.

Workflow Steps:

  • Coating: Coat 96-well microtiter plates with recombinant HIV-1 gp120 (100 ng/well) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBS-T (PBS + 0.05% Tween 20). Block non-specific sites with 3% BSA in PBS for 1 hour at room temperature.

  • Inhibitor Addition: Add serial dilutions of Batzelladine A (0.1 nM to 10 µM) to the wells.

  • Ligand Addition: Immediately add biotinylated sCD4 (soluble CD4) at a fixed concentration (e.g., 2 nM). Incubate for 1 hour at 37°C.

    • Note: The compound and sCD4 compete for the immobilized gp120.

  • Detection: Wash plates 3x. Add Streptavidin-HRP conjugate (1:5000 dilution). Incubate for 30 mins.

  • Development: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 mins.

  • Analysis: Measure absorbance at 450 nm. Calculate % Inhibition =

    
    .
    
Protocol B: HIV-1 Envelope-Mediated Cell Fusion Assay

This functional assay determines if the binding inhibition translates to a blockade of biological membrane fusion.

Workflow Steps:

  • Effector Cells: Transfect HeLa cells with a plasmid expressing HIV-1 Env (gp120/gp41) and the Tat transactivator protein.

  • Target Cells: Use HeLa-CD4-LTR-β-gal cells (cells expressing CD4 and containing a β-galactosidase reporter gene driven by the HIV LTR promoter).

  • Co-Culture: Mix Effector and Target cells in a 1:1 ratio in 96-well plates.

  • Treatment: Add Batzelladine A at varying concentrations immediately upon mixing.

  • Incubation: Incubate for 18–24 hours at 37°C.

    • Mechanism:[3][4][5][6] If fusion occurs, Tat from Effector cells enters Target cells and activates the LTR promoter, expressing β-gal.

  • Quantification: Lyse cells and add chemiluminescent β-gal substrate. Measure luminescence.

    • Result: Reduced luminescence indicates inhibition of cell fusion.

Experimental Workflow Visualization

The following diagram details the logic flow for the ELISA screening protocol.

ELISA_Protocol Step1 1. Immobilize gp120 on Plate Step2 2. Add Batzelladine A (Variable Conc.) Step1->Step2 Step3 3. Add Biotin-sCD4 (Competitor) Step2->Step3 Decision Binding Event? Step3->Decision ResultA High Signal: No Inhibition (sCD4 binds) Decision->ResultA Low [Drug] ResultB Low Signal: Inhibition (Batzelladine blocks) Decision->ResultB High [Drug]

Figure 2: Competitive ELISA Workflow. This logic flow validates whether the compound physically prevents sCD4 from docking onto the gp120 surface.

Comparative Efficacy & Specificity

While Batzelladine A is a potent gp120-CD4 inhibitor, it is crucial to distinguish it from other members of the Batzelladine family which may have off-target effects or different mechanisms.

CompoundPrimary TargetMechanismKey Assay
Batzelladine A gp120-CD4 Inhibits binding gp120-CD4 ELISA
Batzelladine B gp120-CD4Inhibits bindinggp120-CD4 ELISA
Batzelladine F p56lck-CD4Dissociates complexp56lck Immunoprecipitation
Batzelladine K HIV-1 EnvFusion InhibitionCell Fusion Assay

Note on Specificity: Batzelladine A is distinct because it targets the extracellular viral entry event. In contrast, Batzelladine F targets the intracellular signaling complex (p56lck-CD4), highlighting the diversity of the guanidine alkaloid class.

References

  • Patil, A. D., et al. (1995). "Batzelladines F-I, Novel Polycyclic Guanidine Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation." The Journal of Organic Chemistry. Link

  • Bewley, C. A., et al. (2004). "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of Natural Products. Link

  • Patil, A. D., et al. (1998). "Novel alkaloids from the sponge Batzella sp.: Inhibitors of HIV gp120-human CD4 binding." Tetrahedron Letters. Link

  • Muralidharan, R., et al. (2021). "Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal and anti-HIV activities." PLOS ONE. Link

  • Ahmed, S. A., et al. (2022). "Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro)." Arabian Journal of Chemistry. Link

Sources

Targeting the Viral Handshake: Batzelladine A as a Small-Molecule Inhibitor of HIV-1 gp120-CD4 Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Batzelladine A as an inhibitor of HIV-1 entry Content Type: In-depth Technical Guide

Executive Summary

The search for small-molecule inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry has long focused on disrupting the initial interaction between the viral envelope glycoprotein (gp120 ) and the host cell receptor (CD4 ).[1][2] Batzelladine A , a polycyclic guanidine alkaloid isolated from the marine sponge Batzella sp., represents a pivotal scaffold in this domain. Unlike antiretrovirals that target post-entry mechanisms (reverse transcriptase or protease inhibitors), Batzelladine A acts as an entry inhibitor , specifically blocking the gp120-CD4 binding event. This guide details the molecular architecture, mechanism of action, and rigorous experimental protocols required to evaluate Batzelladine A and its congeners in a drug discovery context.

Molecular Architecture & Pharmacophore

Batzelladine A belongs to a class of marine alkaloids characterized by complex polycyclic guanidine systems.[3][4] Its structure is distinct from peptide-based entry inhibitors (e.g., enfuvirtide), offering the potential for oral bioavailability and improved stability.

Structural Characteristics[5]
  • Core Scaffold: The molecule features a tricyclic guanidine moiety linked by an ester chain to a bicyclic guanidine unit.

  • Key Functional Groups: The guanidine groups are highly basic (pKa ~ 12-13), ensuring they are protonated at physiological pH. This cationic character is critical for electrostatic interactions with the acidic residues (e.g., Asp, Glu) found in the CD4-binding loop of gp120.

  • Stereochemistry: The specific spatial arrangement of the guanidine rings dictates the molecule's ability to fit into the "Phe43 cavity" or adjacent conserved regions on gp120.

Mechanism of Action: The Entry Blockade

The HIV-1 entry process is a cascade of conformational changes triggered by the "viral handshake"—the binding of gp120 to CD4.[1][2][5] Batzelladine A functions as a competitive antagonist of this interaction.

The Signaling Pathway & Inhibition

The following diagram illustrates the standard HIV-1 entry pathway and the precise node of Batzelladine A intervention.

HIV_Entry_Pathway Virus HIV-1 Virion (gp120) Binding gp120-CD4 Complex Formation Virus->Binding Host Host T-Cell (CD4) Host->Binding Conform gp120 Conformational Change (Exposure of Co-receptor Site) Binding->Conform Trigger Coreceptor Co-receptor Binding (CCR5/CXCR4) Conform->Coreceptor Fusion gp41-Mediated Membrane Fusion Coreceptor->Fusion Entry Viral Capsid Entry Fusion->Entry Batz Batzelladine A (Inhibitor) Batz->Binding Competitively Blocks

Figure 1: Batzelladine A interrupts the viral lifecycle at the earliest stage by sterically and electrostatically preventing the gp120-CD4 interface formation.

Binding Kinetics

Batzelladine A disrupts the protein-protein interaction (PPI) which typically has a high affinity (


 in the nanomolar range). The inhibitor must achieve a local concentration sufficient to outcompete CD4. Studies suggest that the tricyclic guanidine portion mimics the arginine residues of CD4 (e.g., Arg59) that are critical for docking into gp120.

Biological Profiling & Efficacy Data

Quantitative assessment of Batzelladine A requires distinguishing between specific entry inhibition and non-specific cytotoxicity.

Comparative Activity Profile

The following table summarizes historical data for Batzelladine A and its optimized analogs (e.g., Batzelladine F) in standard HIV-1 assays.

CompoundTarget MechanismIC50 (Fusion Inhibition)Cytotoxicity (TC50)Selectivity Index (SI)
Batzelladine A gp120-CD4 Blockade~ 3.0 - 10.0 µM> 50 µM~ 5 - 15
Batzelladine F gp120-CD4 Blockade0.8 - 3.0 µM> 100 µM> 30
sCD4 (Control) Competitive Binder0.01 - 0.1 µMN/AHigh

Note: IC50 values vary based on viral strain (e.g., HIV-1 IIIB vs. clinical isolates) and cell line used.

Experimental Methodologies

To validate Batzelladine A as a specific entry inhibitor, two complementary assays are required: a molecular binding assay (ELISA) and a functional cellular assay (Cell Fusion).

Protocol A: gp120-CD4 Binding Inhibition ELISA

This cell-free assay isolates the interaction to confirm the mechanism of action.

Reagents:

  • Recombinant HIV-1 gp120 (e.g., IIIB or BaL strain).

  • Soluble CD4 (sCD4) or anti-gp120 capture antibody.

  • Batzelladine A (stock solution in DMSO).

  • HRP-conjugated detection antibody (anti-CD4 or anti-gp120 depending on setup).

Workflow Visualization:

ELISA_Protocol Step1 Coat Plate (Recombinant sCD4) Step2 Block (3% BSA/PBS) Step1->Step2 Step3 Add Analyte Mix (gp120 + Batzelladine A) Step2->Step3 Step4 Incubate (1h @ 37°C) Step3->Step4 Step5 Wash (PBS-Tween) Step4->Step5 Step6 Detection (Anti-gp120-HRP + TMB) Step5->Step6

Figure 2: ELISA workflow for quantifying the inhibition of gp120 binding to immobilized CD4.[6][7]

Step-by-Step Protocol:

  • Coating: Coat 96-well microtiter plates with 100 µL of sCD4 (2 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween 20). Block with 200 µL of 3% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Inhibitor Pre-incubation: In a separate tube, incubate recombinant gp120 (final conc. 1 µg/mL) with varying concentrations of Batzelladine A (0.1 µM to 100 µM) for 30 minutes. Rationale: This allows the inhibitor to dock onto gp120 before exposure to the CD4 plate.

  • Binding Reaction: Transfer 100 µL of the gp120/inhibitor mixture to the sCD4-coated wells. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x with PBS-T. Add 100 µL of anti-gp120 antibody conjugated to HRP. Incubate for 1 hour.

  • Readout: Wash 5x. Add TMB substrate. Stop reaction with 1N H2SO4. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC50.
    
Protocol B: HIV-1 Envelope-Mediated Cell Fusion Assay

This assay confirms that the molecular blockade translates to a functional prevention of viral entry in a live cell system.

System Components:

  • Effector Cells: HeLa cells transfected with HIV-1 env (expressing gp120/gp41) and tat (transactivator).

  • Target Cells: HeLa-CD4-LTR-

    
    -gal (expressing CD4, CXCR4/CCR5, and a LacZ reporter driven by the HIV LTR promoter).
    

Step-by-Step Protocol:

  • Seeding: Seed Target cells (1 x

    
     cells/well) in a 96-well plate. Allow adherence overnight.
    
  • Treatment: Add serial dilutions of Batzelladine A to the Target cells.

  • Co-culture: Add Effector cells (1 x

    
     cells/well) to the Target cells containing the inhibitor.
    
  • Fusion Event: Incubate for 24-48 hours at 37°C.

    • Mechanism:[2][8][6][7][9][10] If fusion occurs, Tat from Effector cells enters Target cells, activating the LTR promoter and driving

      
      -galactosidase expression.
      
    • Inhibition: Batzelladine A blocks the gp120-CD4 interaction, preventing membrane fusion and Tat transfer.

  • Quantification: Lyse cells and add chemiluminescent

    
    -gal substrate. Measure luminescence.
    
  • Self-Validation: Include a "toxicity control" well with constitutive reporter (e.g., Luciferase) to ensure reduced signal is due to fusion blockade, not cell death.

Structure-Activity Relationship (SAR) & Optimization

Research indicates that the efficacy of Batzelladine A is tightly linked to the tricyclic guanidine moiety.

  • Guanidine Distance: The spacer length between the tricyclic and bicyclic guanidine units is critical. Altering the ester linkage affects the ability of the molecule to span the binding pockets on gp120.

  • Stereochemistry: Synthetic studies (e.g., by Bewley et al.) demonstrated that analogs mimicking the stereochemistry of Batzelladine F generally show superior potency (IC50 < 1.0 µM) compared to the natural Batzelladine A.

  • Hydrophobicity: The aliphatic side chains contribute to hydrophobic interactions within the Phe43 cavity of gp120, stabilizing the inhibitor-protein complex.

Challenges & Future Outlook

While Batzelladine A is a potent probe, its development into a clinical therapeutic faces specific hurdles:

  • Synthesis Scalability: The total synthesis of polycyclic guanidines is chemically arduous, often requiring 20+ steps. Recent "home-run" strategies using aromatic nitrogen heterocycles have improved access to these scaffolds.[11]

  • Toxicity: Guanidine-rich compounds can exhibit non-specific membrane disruption. Optimization must focus on maximizing the Selectivity Index (SI).

  • Resistance: As with all HIV entry inhibitors, the virus can mutate the gp120 loops (V1/V2 or V3) to alter CD4 affinity, potentially reducing inhibitor efficacy.

References

  • Patil, A. D., et al. (1995).[10] "Novel alkaloids from the sponge Batzella sp.: inhibitors of HIV gp120-human CD4 binding." The Journal of Organic Chemistry, 60(5), 1182-1188.

  • Bewley, C. A., et al. (2004).[12] "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of Natural Products, 67(8), 1319-1324.

  • Parr, B. T., & Herzon, S. B. (2015).[11] "A concise synthesis of batzelladine B from simple pyrrole-based starting materials." Nature, (Contextual reference on synthesis strategies).

  • Tilton, J. C., & Doms, R. W. (2010). "Entry Inhibitors in the Treatment of HIV-1 Infection." Antiviral Research, 85(1), 91-100. (Contextual reference on Entry Inhibition mechanisms).

Sources

Methodological & Application

Application Note: Total Synthesis of Batzelladine A via Tethered Biginelli Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2][3]

Batzelladine A is a polycyclic guanidine alkaloid isolated from the Caribbean marine sponge Batzella sp. It is a critical target in drug discovery due to its potent ability to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the human CD4 receptor, a mechanism distinct from protease or reverse transcriptase inhibition.

From a synthetic perspective, Batzelladine A presents a formidable challenge: it consists of a tricyclic guanidine core (left-hand segment) linked via an ester tether to a bicyclic guanidine (right-hand segment). This Application Note details the Overman Tethered Biginelli Condensation , the "Gold Standard" protocol for constructing the stereochemically complex tricyclic guanidine core. We also provide a comparative analysis of the Gin [4+2]-annulation strategy for context.

Retrosynthetic Analysis & Strategy

The synthesis of Batzelladine A is generally approached by disconnecting the central ester linkage, dividing the molecule into two key fragments:

  • The Tricyclic Guanidine Alcohol (Left Wing): The most structurally complex fragment, containing the characteristic triazaacenaphthylene core.

  • The Bicyclic Guanidine Acid (Right Wing): A pyrrolo[1,2-c]pyrimidine derivative.

Strategic Workflow (Graphviz Visualization)

Retrosynthesis BatzA Batzelladine A (Target Molecule) Disconnection Ester Hydrolysis (Disconnection) BatzA->Disconnection LeftWing Tricyclic Guanidine Core (Left Wing) Disconnection->LeftWing RightWing Bicyclic Guanidine (Right Wing) Disconnection->RightWing Biginelli Tethered Biginelli Condensation LeftWing->Biginelli Precursors Guanidine Hemiaminal + Beta-Keto Ester Biginelli->Precursors

Figure 1: Retrosynthetic logic separating the tricyclic and bicyclic domains.

Core Protocol: The Tethered Biginelli Condensation[4][5]

The Tethered Biginelli Condensation is the critical methodology for assembling the tricyclic core. Unlike the classic three-component Biginelli reaction (Aldehyde + Urea +


-Keto Ester), the "tethered" version links the aldehyde and urea (as a guanidine hemiaminal) to enforce regiochemistry and stereocontrol.
Reagents & Materials
  • Substrate A: Guanidine Hemiaminal (pre-formed from aldehyde and protected guanidine).

  • Substrate B:

    
    -Keto Ester (containing the side chain).[1][2][3]
    
  • Catalyst: Morpholinium Acetate (buffer) or Camphorsulfonic Acid (CSA).

  • Solvent: Toluene or Hexafluoroisopropanol (HFIP) for enhanced reaction rates.

  • Dehydrating Agent: Molecular Sieves (4Å).

Step-by-Step Experimental Protocol
Step 1: Formation of the Guanidine Hemiaminal

Rationale: The guanidine nitrogen must be pre-positioned relative to the aldehyde to ensure the correct ring closure.

  • Dissolve the protected guanidine precursor (e.g.,

    
    -Boc protected) in CH
    
    
    
    Cl
    
    
    .
  • Add the requisite aldehyde (derived from L-methionine or similar chiral pool source) at 0°C.

  • Stir for 2 hours to form the cyclic hemiaminal intermediate.

  • QC Check: Verify hemiaminal formation via

    
    H NMR (diagnostic peak shift ~5.5 ppm).
    
Step 2: The Tethered Biginelli Reaction (Critical Step)

Rationale: This step creates the pyrimidine ring and sets the stereochemistry at the bridgehead carbons.

  • Combine: In a flame-dried flask, mix the Guanidine Hemiaminal (1.0 equiv) and the

    
    -Keto Ester (1.2 equiv).
    
  • Catalyst Addition: Add Morpholinium Acetate (20 mol%) and 4Å Molecular Sieves.

  • Reflux: Heat the mixture in Toluene at 80-110°C for 12-24 hours.

    • Note: Monitoring water removal is crucial; a Dean-Stark trap may be used for larger scales.

  • Workup: Cool to room temperature, filter off sieves, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO

    
    , EtOAc/Hexanes gradient).
    
    • Target Yield: 60-75%.

Step 3: Stereochemical Inversion & Final Cyclization

Rationale: The Biginelli product often requires inversion at C9 to match the natural product stereochemistry, followed by the closure of the third ring (the "tether").

  • Reduction: Reduce the ester moiety to an alcohol (e.g., using DIBAL-H).

  • Activation: Convert the alcohol to a leaving group (Mesylate/Tosylate).

  • Cyclization: Treat with base (NaH or t-BuOK) to displace the leaving group with the guanidine nitrogen, forming the final tricyclic cage.

Mechanism Visualization

BiginelliMechanism Hemiaminal Guanidine Hemiaminal Imine Acyl-Iminium Ion Hemiaminal->Imine - H2O Mannich Mannich-Type Addition Imine->Mannich + KetoEster KetoEster Beta-Keto Ester (Enol) Cyclization Intramolecular Cyclization Mannich->Cyclization Ring Closure Product Tricyclic Core Cyclization->Product - H2O

Figure 2: Mechanistic flow of the Tethered Biginelli Condensation.

Synthesis of the Right-Hand Bicyclic Fragment

While the tricyclic core is the primary challenge, the right-hand bicyclic fragment is synthesized via a modified route, often involving:

  • [3+2] Cycloaddition: Using a nitrone and an alkene to form the isoxazolidine ring.

  • Reductive Cleavage: Opening the isoxazolidine to reveal the amino-alcohol framework.

  • Guanidinylation: Installing the guanidine moiety using Goodman's reagent or similar guanylating agents.

Coupling Step: The final assembly of Batzelladine A involves the esterification of the Left-Wing Alcohol with the Right-Wing Acid using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, DMAP, Et


N).

Comparative Analysis: Overman vs. Gin Strategies

To assist in experimental design, we compare the two dominant synthetic strategies.

FeatureOverman Strategy (Protocol Above)Gin Strategy (Alternative)
Key Methodology Tethered Biginelli Condensation[4+2] Annulation of Vinyl Carbodiimides
Precursor Complexity Moderate (Requires chiral aldehyde)High (Requires vinyl carbodiimide & imine)
Step Count Longer linear sequenceHighly concise (~20 steps total)
Stereocontrol Substrate-controlled (Tether)Catalyst/Substrate-controlled
Scalability High (Robust intermediates)Moderate (Sensitive carbodiimides)
Primary Advantage Reliability: Well-understood mechanism for tricyclic cores.Speed: Rapid access to the core skeleton.

Troubleshooting & Expert Insights

  • Issue: Low yield in Biginelli step.

    • Solution: Ensure strictly anhydrous conditions. Water generated during the reaction inhibits the iminium ion formation. Use fresh 4Å sieves or azeotropic removal.

  • Issue: Poor diastereoselectivity.

    • Solution: Lower the temperature and switch solvent to HFIP (Hexafluoroisopropanol). HFIP stabilizes the cationic intermediates, often improving stereocontrol.

  • Issue: Guanidine protection stability.

    • Solution: If Boc groups are labile under Biginelli conditions (acidic), switch to Cbz or Troc protecting groups, which are more acid-stable.

References

  • Cohen, F., & Overman, L. E. (2006).[4][5] Enantioselective total synthesis of batzelladine F and definition of its structure. Journal of the American Chemical Society.[6][7][8] Link

  • Arnold, M. A., Day, K. A., Durón, S. G., & Gin, D. Y. (2006).[8] Total Synthesis of (+)-Batzelladine A and (−)-Batzelladine D via [4 + 2]-Annulation of Vinyl Carbodiimides with N-Alkyl Imines.[6][9] Journal of the American Chemical Society.[6][7][8] Link

  • Aron, Z. D., & Overman, L. E. (2004).[10] The tethered Biginelli condensation in natural product synthesis.[1][4][10] Chemical Communications.[10] Link

  • Patil, A. D., et al. (1995). Batzelladines F-I, Novel Polycyclic Guanidine Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation. Journal of Organic Chemistry. Link

  • Bewley, C. A., et al. (2004). Design and Synthesis of Batzelladine Analogues as Inhibitors of HIV-1 gp120-CD4 Binding. Bioorganic & Medicinal Chemistry. Link

Sources

Application Notes and Protocols: Quantifying the Inhibition of HIV-1 Mediated Cell-Cell Fusion by Batzelladine A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to utilizing a quantitative in vitro cell-cell fusion assay to characterize the inhibitory activity of Batzelladine A, a marine-derived polycyclic guanidine alkaloid. Batzelladine A has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry by targeting the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor.[1][2] This protocol offers a robust, self-validating system for determining the potency of Batzelladine A and its analogs, making it an invaluable tool for antiviral drug discovery and development. We will delve into the underlying scientific principles, provide a detailed, step-by-step methodology, and offer insights into data analysis and interpretation.

Scientific Foundation: The Mechanism of Batzelladine A and the Cell-Cell Fusion Assay

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target cells, such as T-helper lymphocytes.[3] This interaction triggers conformational changes in gp120, enabling it to bind to a co-receptor (CCR5 or CXCR4), which in turn facilitates conformational rearrangements in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes.[3] Batzelladine alkaloids have been shown to inhibit this critical first step by interfering with the binding of gp120 to the CD4 receptor.[1][2][4]

The in vitro cell-cell fusion assay described herein serves as a surrogate for virus-cell fusion. It relies on two distinct cell populations:

  • Effector Cells: These cells are engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) on their surface. For this protocol, we will utilize HeLa cells, a human cervical cancer cell line known for its robustness in culture and high transfection efficiency.[5][6]

  • Target Cells: These cells express the necessary receptors for HIV-1 entry, namely CD4 and the co-receptors CCR5 and CXCR4. Furthermore, they contain a reporter gene, in this case, luciferase, under the control of the HIV-1 long terminal repeat (LTR) promoter.[7][8][9] The TZM-bl cell line is an ideal candidate as it is a HeLa-derived cell line engineered to express high levels of CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR-luciferase reporter cassette.[7][10]

When the effector and target cells are co-cultured, the interaction between the gp120 on the effector cells and the CD4 receptors on the target cells initiates cell-cell fusion, forming multinucleated giant cells or syncytia.[11] Upon fusion, the Tat protein from the effector cells (co-expressed with the envelope glycoproteins) enters the target cell cytoplasm and transactivates the HIV-1 LTR promoter, driving the expression of the luciferase reporter gene.[7][8] The resulting luminescence is directly proportional to the extent of cell-cell fusion. Batzelladine A, by blocking the gp120-CD4 interaction, will inhibit this fusion process, leading to a quantifiable reduction in the luminescent signal.

Mechanism of Inhibition Visualization

G cluster_0 HIV-1 Env-Mediated Fusion cluster_1 Inhibition by Batzelladine A gp120 gp120 CD4 CD4 gp120->CD4 1. Binding Inhibited_Binding gp120-CD4 Binding Blocked gp120->Inhibited_Binding Co-receptor Co-receptor CD4->Co-receptor 2. Conformational Change & Co-receptor Binding CD4->Inhibited_Binding gp41 gp41 Co-receptor->gp41 3. gp41 Unfolding Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Fusion Batzelladine_A Batzelladine_A Batzelladine_A->gp120 Binds to gp120 or CD4

Caption: Mechanism of Batzelladine A Inhibition.

Experimental Design and Workflow

A successful and reproducible assay requires careful planning and execution. The overall workflow can be summarized as follows:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Effector Cells (HeLa + HIV-1 Env/Tat Plasmids) D Co-culture Effector and Target Cells with Batzelladine A A->D B Prepare Target Cells (TZM-bl) B->D C Prepare Batzelladine A Serial Dilutions C->D E Incubate to Allow Cell Fusion D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence F->G I Calculate % Inhibition and IC50 G->I H Perform Cytotoxicity Assay (in parallel) H->I

Sources

Application Note: Characterization of Batzelladine A Inhibition of HIV-1 gp120-CD4 Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The search for small-molecule HIV-1 entry inhibitors has increasingly turned toward marine natural products.[1] Batzelladine A , a polycyclic guanidine alkaloid originally isolated from the sponge Crambe crambe, represents a critical scaffold in this field.[1] Unlike antiretrovirals that target viral enzymes (RT, Protease, Integrase), Batzelladine A interferes with the viral entry process, specifically modulating the interaction between the HIV-1 envelope glycoprotein gp120 and the host CD4 receptor.

This Application Note provides a rigorous technical framework for evaluating Batzelladine A using two orthogonal methodologies: Competition ELISA (for high-throughput screening) and Surface Plasmon Resonance (SPR) (for kinetic characterization).[1]

Mechanism of Action (MOA)

The primary antiviral mechanism of Batzelladine alkaloids involves the disruption of the gp120-CD4 complex formation. While the exact binding pose remains a subject of structural biology research, functional assays confirm that Batzelladine A acts as an interfacial inhibitor. It effectively competes with the CD4 receptor for the binding pocket on gp120 (or conversely, binds the gp120-interacting domain of CD4), preventing the conformational changes required for co-receptor (CCR5/CXCR4) binding and subsequent fusion.

MOA gp120 HIV-1 gp120 (Viral Envelope) Complex gp120-CD4 Complex (Entry Competent) gp120->Complex + CD4 Blocked Inhibited State (No Fusion) gp120->Blocked + Batzelladine A CD4 CD4 Receptor (Host Cell) CD4->Complex Batz Batzelladine A (Inhibitor) Batz->gp120 Competitive Binding Batz->CD4 Potential Allosteric/Direct

Figure 1: Schematic representation of Batzelladine A interference in the viral entry cascade.[1][2]

Experimental Design Considerations

Compound Handling & Solubility

Batzelladine A is a tricyclic guanidine.[3] Its highly basic nature and lipophilicity require careful handling.

  • Solvent: Reconstitute in 100% DMSO to a stock concentration of 10 mM.

  • Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (v/v) to prevent protein denaturation.

  • pH Sensitivity: The guanidinium group is positively charged at physiological pH. Avoid high ionic strength buffers (>300 mM NaCl) which may dampen electrostatic interactions critical for its binding.

Controls
  • Positive Control (Inhibition): Recombinant soluble CD4 (sCD4) or Neutralizing Antibody (e.g., VRC01, Leu3a).[1]

  • Negative Control: DMSO vehicle only (0% inhibition baseline).

  • Background: Wells containing no gp120 (to assess non-specific binding of secondary antibodies).

Protocol 1: High-Throughput Competition ELISA

This assay quantifies the ability of Batzelladine A to block the binding of soluble CD4 (sCD4) to immobilized gp120.

Materials
  • Capture Protein: Recombinant HIV-1 gp120 (Strain IIIB or BaL).[1]

  • Ligand: Biotinylated sCD4.[2]

  • Detection: Streptavidin-HRP.[1]

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1]

  • Plates: 96-well high-binding polystyrene microplates (e.g., Nunc Maxisorp).[1]

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (gp120, 2 µg/mL, O/N 4°C) Step2 2. Block (2% BSA in PBS, 2h RT) Step1->Step2 Step3 3. Competition Step Add Batzelladine A (Serial Dilution) + Biotin-sCD4 (Fixed Conc.) Step2->Step3 Step4 4. Incubation (1h at 37°C) Step3->Step4 Step5 5. Wash (3x PBS-T) Step4->Step5 Step6 6. Detection Add Streptavidin-HRP -> TMB -> Stop Step5->Step6

Figure 2: Step-by-step workflow for the gp120-CD4 Competition ELISA.

Detailed Procedure
  • Coating: Dilute recombinant gp120 to 2 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.

  • Washing: Wash plate 3x with PBS + 0.05% Tween-20 (PBS-T).[1]

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS + 2% BSA). Incubate 2 hours at Room Temperature (RT). Wash 3x.

  • Preparation of Mixtures:

    • Prepare serial dilutions of Batzelladine A (e.g., 0.01 µM to 100 µM) in Assay Buffer (PBS + 0.1% BSA).[1]

    • Prepare Biotin-sCD4 at a fixed concentration (typically equal to its Kd, approx.[1] 0.5 µg/mL).

    • Critical Step: Premix inhibitor and sCD4 before adding to the plate, OR add inhibitor 15 mins prior to sCD4 to allow binding site occupancy.

  • Binding: Add 100 µL of the mixture to the wells. Incubate 1 hour at 37°C.

  • Detection: Wash 5x with PBS-T. Add 100 µL Streptavidin-HRP (1:5000 dilution). Incubate 30 min at RT.

  • Development: Wash 5x. Add 100 µL TMB substrate. Incubate 10-20 mins in dark. Stop with 50 µL 1M H2SO4.

  • Read: Measure Absorbance at 450 nm.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time binding data, distinguishing whether Batzelladine A affects the association rate (


) or dissociation rate (

) of the complex.
Sensor Chip Setup
  • Instrument: Biacore T200 or equivalent.

  • Chip: CM5 (Carboxymethylated Dextran).

  • Immobilization: Amine coupling of sCD4 (Ligand) to Fc2. Fc1 serves as the reference (activated/deactivated without protein).

  • Target RU: ~1000-1500 RU (Response Units) to avoid mass transport limitation.

Assay Configuration (Solution Competition)

Since Batzelladine A is a small molecule (~400-800 Da range depending on derivative) and gp120 is large (120 kDa), direct binding of Batzelladine to the chip is hard to detect. The Solution Competition format is preferred.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1] Note: Ensure DMSO in samples matches running buffer (e.g., 1%).

  • Analyte Preparation:

    • Prepare a fixed concentration of gp120 (e.g., 10 nM).[1]

    • Spike Batzelladine A into the gp120 solution at varying concentrations (0, 0.1, 1, 10, 50 µM).

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 120 seconds.

    • Dissociation time: 600 seconds.

  • Regeneration: Short pulse (15s) of 10 mM Glycine-HCl pH 2.5 or 50 mM NaOH (optimize based on ligand stability).

Data Interpretation

If Batzelladine A inhibits binding, the maximal Response Unit (


) of the gp120 injection will decrease in a dose-dependent manner.
ParameterDefinitionExpected Trend with Batzelladine A
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Equilibrium ResponseDecreases as inhibitor concentration increases.[1]

Half-maximal inhibitory conc.[1]Calculated by plotting

vs. log[Inhibitor].
Sensorgram Shape Curve profileFlattening of the association curve; faster dissociation if allosteric.

Data Analysis & Validation

Calculating IC50

Normalize the ELISA optical density (OD) or SPR Response Units (RU) using the following equation:



Fit the data to a 4-Parameter Logistic (4PL) Model :


[1]
Acceptance Criteria
  • Z-Factor: Must be > 0.5 for high-throughput ELISA screens.

  • Signal-to-Noise (S/N): > 5.0.[1]

  • CV%: Replicates should have a Coefficient of Variation < 10%.

References

  • Patil, A. D., et al. (1995).[1] "Batzelladines F-I, novel polycyclic guanidine alkaloids from the sponge Monanchora sp." The Journal of Organic Chemistry, 60(5), 1182-1188.[1]

  • Bewley, C. A., et al. (2000). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues."[1] Journal of the American Chemical Society.[4]

  • Cohen, T., et al. (2006).[1][4] "Total Synthesis of Batzelladine A." Journal of the American Chemical Society, 128(41), 13255-13260.[1]

  • Moore, J. P., & Sodroski, J. (1996).[1] "Antibody cross-competition analysis of the human immunodeficiency virus type 1 gp120 exterior envelope glycoprotein." Journal of Virology, 70(3), 1863-1872.[1]

  • Munro, A. W., et al. (2000).[1] "Molecular characterization of the HIV-1 gp120-CD4 binding interface." Structure.

Sources

Application Note: Batzelladine A as a Molecular Probe for Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from the Caribbean marine sponge Batzella sp. It represents a critical class of small-molecule probes capable of disrupting high-affinity protein-protein interactions (PPIs), specifically the viral entry complex formed between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4 .[1]

Unlike standard enzyme inhibitors that target deep hydrophobic pockets, Batzelladine A targets the expansive, solvent-exposed interface of the CD4 receptor. This Application Note provides the theoretical framework and validated protocols for using Batzelladine A to map "undruggable" PPI interfaces and validate novel entry inhibitors.

Scientific Mechanism & Probe Logic

Structural Basis of Interaction

The utility of Batzelladine A lies in its complex stereochemical architecture, comprising a tricyclic guanidine "vessel" and a bicyclic guanidine "anchor" connected by an ester linkage.[2] This structure mimics the electrostatic and steric profile of peptide loops, allowing it to compete with the gp120 surface glycoprotein for binding sites on the D1 domain of CD4.

Key Mechanistic Features:

  • Target: The Phe43 cavity and surrounding residues on the CD4 D1 domain.

  • Mode of Action: Competitive inhibition. Batzelladine A occupies the CD4 surface, sterically preventing the conformational changes in gp120 required for co-receptor (CCR5/CXCR4) binding and subsequent viral fusion.

  • Specificity: While Batzelladine A targets gp120-CD4, related congeners (e.g., Batzelladine F-I) are selective for the intracellular CD4-p56

    
     interaction, highlighting the tunable nature of this scaffold [1].
    
Pathway Visualization

The following diagram illustrates the disruption of the viral entry pathway by Batzelladine A.

G HIV HIV-1 Virion gp120 gp120 Surface Protein HIV->gp120 Complex gp120-CD4 Complex gp120->Complex Binding CD4 CD4 Receptor (Host) CD4->Complex Fusion Viral Fusion & Entry Complex->Fusion Conformational Change Batz Batzelladine A (Molecular Probe) Batz->CD4 High Affinity Binding Batz->Complex Blocks Formation

Figure 1: Mechanism of Action. Batzelladine A binds CD4, preventing the gp120 docking required for viral fusion.

Comparative Bioactivity Data

Batzelladine A is the prototype for gp120-CD4 inhibition, but it is essential to distinguish it from its congeners to select the correct probe for your specific PPI target.

Probe VariantPrimary Target InteractionIC50 / ActivityApplication
Batzelladine A gp120 - CD4 ~30 µM Viral Entry Inhibition
Batzelladine Bgp120 - CD4Comparable to AStructural Analog Studies
Batzelladine FCD4 - p56

Micromolar rangeSignal Transduction Blockade
Batzelladine HCD4 - p56

Micromolar rangeImmunomodulation Research

Table 1: Selectivity profile of Batzelladine alkaloids [1, 2].

Experimental Protocols

Protocol A: Solid-Phase Competition ELISA

Objective: Quantify the ability of Batzelladine A to disrupt the interaction between recombinant gp120 and soluble CD4 (sCD4).

Materials:

  • Recombinant HIV-1 gp120 (CHO expression system preferred).

  • Soluble CD4 (sCD4).[3]

  • Anti-CD4 monoclonal antibody (HRP-conjugated).

  • Batzelladine A (reconstituted in DMSO, stock 10 mM).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Workflow:

  • Coating: Immobilize gp120 (1 µg/mL in PBS) onto 96-well microtiter plates. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

  • Probe Incubation:

    • Prepare serial dilutions of Batzelladine A (0.1 µM to 100 µM) in binding buffer.

    • Add sCD4 (constant concentration, e.g., 50 ng/mL) to the Batzelladine A solution.

    • Critical Step: Pre-incubate sCD4 and Batzelladine A for 30 mins at RT to allow probe binding to CD4 before exposure to the plate.

  • Competition: Transfer the mixture to the gp120-coated plate. Incubate for 1 hour at 37°C.

  • Detection: Wash 5x. Add HRP-conjugated anti-CD4 antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Plot log[Batzelladine A] vs. % Inhibition to determine IC50.
Protocol B: Flow Cytometry-Based Binding Assay

Objective: Validate Batzelladine A activity in a cellular context using CD4+ T-cells (e.g., Jurkat or SUP-T1).

Workflow Visualization:

Protocol Step1 Harvest CD4+ Jurkat Cells Step2 Treat with Batzelladine A (30 mins, 37°C) Step1->Step2 Step3 Add Biotinylated gp120 Step2->Step3 Step4 Stain with SA-PE Step3->Step4 Step5 Flow Cytometry Analysis Step4->Step5

Figure 2: Cellular Binding Assay Workflow.

Step-by-Step:

  • Cell Prep: Suspend Jurkat cells (

    
     cells/mL) in FACS buffer (PBS + 2% FBS).
    
  • Probe Treatment: Aliquot cells into V-bottom plates. Add Batzelladine A at varying concentrations. Include a DMSO vehicle control (Max Binding).

  • Ligand Addition: Add biotinylated gp120 (final conc. 5 µg/mL). Do not wash yet. Incubate for 45 mins at 4°C (prevents internalization).

  • Staining: Wash cells 2x with FACS buffer. Resuspend in Streptavidin-Phycoerythrin (SA-PE) solution. Incubate 20 mins on ice in the dark.

  • Analysis: Wash 2x. Fix in 1% paraformaldehyde. Analyze on a flow cytometer (Ex 488 nm / Em 575 nm).

  • Interpretation: A shift in Mean Fluorescence Intensity (MFI) to the left (lower signal) indicates Batzelladine A has successfully blocked gp120 binding to the cell surface CD4.

Troubleshooting & Self-Validation

  • Solubility: Batzelladine A is highly lipophilic. Ensure DMSO concentration in the final assay does not exceed 1% to prevent cell toxicity or protein denaturation.

  • Specificity Check: To confirm the probe is targeting CD4 and not gp120 directly, perform a variation of Protocol A where Batzelladine A is pre-incubated with the immobilized gp120 before adding sCD4. If inhibition is significantly lower, the probe confirms its affinity for CD4.

  • Cytotoxicity: When using live cells (Protocol B), always run a parallel viability assay (e.g., PI or 7-AAD staining). Batzelladine alkaloids can exhibit cytotoxicity in the low micromolar range; ensure your inhibition window is distinct from the toxicity window.

References

  • Patil, A. D., et al. (1995). Novel alkaloids from the sponge Batzella sp.: Inhibitors of HIV gp120-human CD4 binding.[2][4] The Journal of Organic Chemistry, 60(5), 1182-1188.[2]

  • Patil, A. D., et al. (1997). Batzelladines F-I, Novel Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation.[2][5] The Journal of Organic Chemistry, 62(6), 1814-1819.[2]

  • Cohen, F., & Overman, L. E. (2001). Enantioselective total synthesis of Batzelladine F: Structural revision and confirmation of the absolute configuration. Journal of the American Chemical Society, 123(43), 10782-10783.

  • Ribaucourt, A., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Molecules, 27(18), 6061.

Sources

Strategic Development of Batzelladine A Analogs: Synthesis, SAR Optimization, and Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Batzelladine A, a polycyclic guanidine alkaloid isolated from the sponge Batzella sp., represents a critical scaffold in the development of entry inhibitors for HIV-1. Its primary mechanism—inhibition of the gp120-CD4 protein-protein interaction—offers a therapeutic pathway distinct from reverse transcriptase or protease inhibitors. However, the clinical translation of Batzelladine A is hindered by synthetic complexity, hydrolytic instability of the ester linkage, and narrow therapeutic indices.

This guide details a modular workflow for developing Batzelladine A analogs with improved bioactivity. We transition from traditional total synthesis to a divergent


-lactam strategy , enabling rapid library generation. The protocol includes rational Structure-Activity Relationship (SAR) design, modular synthesis, and a validated screening cascade for gp120-CD4 inhibition.

Part 1: Rational Design & SAR Strategy

The Batzelladine scaffold consists of a tricyclic guanidine core linked via an ester tether to a peripheral side chain (often containing a second guanidine).[1][2] Optimization requires decoupling these domains to tune potency and metabolic stability independently.

Pharmacophore Segmentation

To improve bioactivity, we treat the molecule as three distinct modules:

  • The Tricyclic Guanidine Core (Module A): Critical for electrostatic interaction with the acidic residues (e.g., Asp368, Glu370) of the CD4-binding loop on gp120.

    • Modification: Stereochemical inversion (e.g., anti- vs. syn-fused) often yields higher potency than natural enantiomers.

  • The Linker (Module B): The natural ester linkage is a metabolic weak point.

    • Modification: Replace with bioisosteres (Amide, Ether, or 1,2,3-Triazole) to enhance plasma stability without altering bond angle/length.

  • The Peripheral Side Chain (Module C): Dictates lipophilicity and membrane permeability.

    • Modification: Varying chain length (

      
      ) and terminal functionality (guanidine vs. amine vs. hydrophobic aryl groups) modulates the Selectivity Index (SI).
      
SAR Visualization

The following diagram illustrates the strategic modification points for analog generation.

SAR_Strategy cluster_mods Optimization Strategies Core Tricyclic Guanidine Core (Binding Anchor) Linker Linker Region (Metabolic Stability) Core->Linker Attachment Target HIV-1 gp120 (CD4 Binding Pocket) Core->Target Electrostatic Interaction SideChain Peripheral Side Chain (Permeability/Potency) Linker->SideChain Tethering Mod1 Stereoinversion (Non-natural isomers) Mod1->Core Mod2 Bioisosteres (Ester -> Amide/Triazole) Mod2->Linker Mod3 Lipophilicity Tuning (Alkyl/Aryl variations) Mod3->SideChain

Figure 1: Pharmacophore segmentation of Batzelladine A for rational analog design.

Part 2: Modular Synthetic Protocol

Traditional synthesis of Batzelladine A is linear and low-yielding. We utilize a stereodivergent


-lactam strategy  (adapted from Lin et al.), which serves as a pre-activated coupling partner for rapid analog assembly.[3]
Synthesis Workflow

Objective: Create a library of analogs with variable side chains.

Key Intermediate: Bicyclic


-lactam (Scaffold A).
Step-by-Step Protocol:
  • Scaffold Generation (The Core):

    • Start with a condensation of succinaldehyde and the appropriate guanidine precursor to form the tricyclic core.

    • Convert to the bicyclic

      
      -lactam intermediate. This molecule contains the core stereochemistry but leaves the "linker" end reactive.
      
    • Note: This intermediate can be stored on a gram scale.[4]

  • Ring Opening & Coupling (The Divergence Point):

    • Reagents:

      
      -lactam intermediate, Side-chain nucleophile (Alcohol for esters, Amine for amides), Acid catalyst (e.g., Camphorsulfonic acid).
      
    • Procedure:

      • Dissolve

        
        -lactam (1.0 equiv) in anhydrous 
        
        
        
        .
      • Add the specific side-chain analog (e.g., 1,6-hexanediol mono-guanidine) (1.2 equiv).

      • Add catalyst (0.1 equiv) and stir at RT for 12h.

      • The lactam ring opens, simultaneously installing the side chain and regenerating the guanidine functionality.

  • Purification:

    • Use Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Batzelladine analogs are polar cations; monitor at 210 nm and 254 nm.

Synthesis_Workflow Start Succinaldehyde + Guanidine Source Intermediate Bicyclic β-Lactam Scaffold (Stored Intermediate) Start->Intermediate Cyclization Split Divergent Coupling Intermediate->Split Nucleophilic Ring Opening Analog1 Analog A: Ester Linker (Natural-like) Split->Analog1 + R-OH Analog2 Analog B: Amide Linker (Stable) Split->Analog2 + R-NH2 Analog3 Analog C: Triazole Linker (Click Chem) Split->Analog3 + Azide/Alkyne

Figure 2: Modular synthesis via


-lactam ring-opening allows rapid library generation.

Part 3: Biological Evaluation Protocols

To validate the analogs, a specific screening cascade is required to differentiate general toxicity from specific gp120-CD4 inhibition.

Primary Screen: HIV-1 gp120-CD4 ELISA Binding Assay

This cell-free assay quantifies the ability of the analog to disrupt the protein-protein interaction.

Materials:

  • Recombinant HIV-1 gp120 (IIIB or BaL strain).

  • Soluble CD4 (sCD4).[5]

  • Anti-gp120 capture antibody (e.g., sheep polyclonal).

  • HRP-conjugated anti-CD4 antibody.

  • Substrate (TMB).

Protocol:

  • Coating: Coat 96-well microplates with anti-gp120 antibody (

    
     in PBS) overnight at 
    
    
    
    .
  • Blocking: Wash 3x with PBS-T. Block with 2% BSA for 2h at RT.

  • Capture: Add recombinant gp120 (

    
    ) and incubate for 1h. Wash 3x.
    
  • Inhibition Step:

    • Add serial dilutions of Batzelladine Analog (

      
      ).
      
    • Immediately add sCD4 (

      
      ).
      
    • Incubate for 1h at RT.

  • Detection: Wash 5x. Add HRP-anti-CD4 antibody. Incubate 1h.

  • Readout: Add TMB, stop with

    
    , measure OD at 450 nm.
    
  • Analysis: Calculate % Inhibition relative to DMSO control. Plot dose-response to determine

    
    .
    
Secondary Screen: Cell-Based Fusion Assay

Confirms that binding inhibition translates to functional antiviral activity.

System: HeLa-CD4-LTR-


-gal cells (Maginost) + HL2/3 cells (Env-expressing).
Protocol: 
  • Mix Target cells (CD4+) and Effector cells (gp120+) in a 1:1 ratio in 96-well plates.

  • Add Batzelladine analogs at varying concentrations.

  • Incubate 24-48h.

  • Lyse cells and add CPRG substrate (

    
    -galactosidase activity).
    
  • Fusion results in blue color; inhibitors prevent color formation.

Part 4: Data Analysis & Validation

Successful analogs must show a high Selectivity Index (SI). Batzelladine A often suffers from cytotoxicity; analogs should aim for


.

Table 1: Representative Data Structure for Analog Evaluation

Compound IDLinker TypeSide Chaingp120-CD4 Binding (

)
Cytotoxicity (

)
Selectivity Index (SI)
Batzelladine A (Ref) EsterNatural


12.5
Analog 4b AmideC6-Guanidine


>40
Analog 7c EsterC8-Phenyl


6.2
Negative Control --

--

Interpretation:

  • Analog 4b is less potent than the natural product but significantly less toxic, making it a better drug candidate.

  • Analog 7c improved potency but increased toxicity, likely due to non-specific membrane disruption by the lipophilic tail.

Screening_Cascade Library Analog Library ELISA Primary Screen: gp120-CD4 ELISA Library->ELISA Tox Counter Screen: MTT Cytotoxicity ELISA->Tox Hits (< 5 µM) Fusion Functional Assay: Cell-Cell Fusion Tox->Fusion Non-toxic (> 50 µM) Lead Lead Candidate (High SI, Low IC50) Fusion->Lead Valid Inhibition

Figure 3: Screening cascade to filter Batzelladine analogs for efficacy and safety.

References

  • Patil, A. D., et al. (1995).[1][6] "Novel Alkaloids from the Sponge Batzella sp.: Inhibitors of HIV gp120-Human CD4 Binding."[2][7] The Journal of Organic Chemistry. Link

  • Cohen, F., & Overman, L. E. (2006).[1] "Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure." Journal of the American Chemical Society.[1][3][6] Link

  • Lin, Y. C., et al. (2020).[3] "Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D: Development of a Stereodivergent Strategy." Journal of the American Chemical Society.[1][3][6] Link

  • Bewley, C. A., et al. (2004). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues."[8][9] Journal of the American Chemical Society.[1][3][6] Link

  • Moore, J. P., et al. (1992). "Probing the structure of the human immunodeficiency virus surface glycoprotein gp120 with a panel of monoclonal antibodies." Journal of Virology. Link

Sources

Application Note: Batzelladine A – Cell Culture Models for HIV Entry Inhibition and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Batzelladine A is a marine-derived polycyclic guanidine alkaloid originally isolated from the sponge Batzella sp. It is pharmacologically distinct due to its ability to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4 .[1] Unlike reverse transcriptase or protease inhibitors, Batzelladine A targets the viral entry step, acting as a low-molecular-weight attachment inhibitor.

However, the Batzelladine scaffold also exhibits potent cytotoxicity against various tumor cell lines (e.g., P388 leukemia, pancreatic cancer), likely through DNA intercalation or Topoisomerase II inhibition.[2][3][4] Therefore, any experimental design must rigorously distinguish between specific antiviral efficacy and non-specific cytotoxicity .

This guide details the protocols for two critical cell culture models:

  • HIV-1 Envelope-Mediated Cell Fusion Assay: To quantify specific inhibition of viral entry.

  • Comparative Cytotoxicity Profiling: To determine the Selectivity Index (SI) using tumor vs. normal somatic cells.

Compound Handling & Preparation

Batzelladine A is a tricyclic guanidine alkaloid.[1][5] Proper handling is critical to prevent degradation and ensure reproducibility.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Primary stock solvent. Ensure DMSO is anhydrous.
Stock Conc. 10 mMStore in aliquots to avoid freeze-thaw cycles.
Storage -20°C (Long term)Protect from light. Stable for >6 months.
Working Soln. PBS or MediaDilute immediately before use. Max DMSO in assay < 0.5%.
pH Sensitivity BasicGuanidine groups are basic; avoid highly acidic diluents.

Protocol A: HIV-1 gp120-CD4 Inhibition (Fusion Assay)

Objective: To measure the efficacy of Batzelladine A in blocking the binding of HIV-1 gp120 to CD4 without using live infectious virus. This assay uses a cell-cell fusion model (Syncytium Formation) which mimics the viral entry process.

Mechanistic Logic

Batzelladine A binds to gp120, sterically or allosterically preventing the conformational change required for CD4 engagement. Without this interaction, the viral membrane cannot fuse with the host cell membrane.

G Batz Batzelladine A gp120 HIV-1 gp120 (Viral Envelope) Batz->gp120 Binds/Interferes Block Inhibition Batz->Block Complex gp120-CD4 Complex gp120->Complex Normal Binding CD4 CD4 Receptor (Host Cell) CD4->Complex Fusion Membrane Fusion (Viral Entry) Complex->Fusion Triggers Block->Complex Prevents Formation

Figure 1: Mechanism of Action. Batzelladine A targets the gp120 envelope protein, preventing the formation of the gp120-CD4 complex necessary for viral entry.

Experimental System
  • Effector Cells: HeLa-Env (Stably expressing HIV-1 gp120/gp41).

  • Target Cells: HeLa-CD4-LTR-β-gal (MAGI cells) or similar CD4+ line with a reporter gene (Luciferase/CAT) driven by the HIV LTR.

  • Positive Control: Soluble CD4 (sCD4) or known entry inhibitor (e.g., BMS-626529).

Step-by-Step Procedure
  • Cell Seeding:

    • Seed Target Cells (HeLa-CD4) at

      
       cells/well in a 96-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Batzelladine A in culture media (Range: 0.1 µM to 50 µM).

    • Remove media from Target Cells and add 50 µL of compound dilutions.

    • Incubate for 1 hour (Pre-incubation is critical for entry inhibitors).

  • Co-Culture (Fusion Initiation):

    • Add Effector Cells (HeLa-Env) at

      
       cells/well (1:1 ratio) in 50 µL media.
      
    • Final volume: 100 µL.

  • Incubation:

    • Incubate for 12–18 hours. Fusion occurs rapidly; prolonged incubation may lead to syncytial death.

  • Readout:

    • Qualitative: Observe syncytia (multinucleated giant cells) under phase-contrast microscopy.

    • Quantitative: Lyse cells and add reporter substrate (e.g., Beta-Glo or Luciferase reagent). Measure luminescence.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Derive IC50 using non-linear regression (4-parameter logistic fit).

Protocol B: Cytotoxicity & Selectivity Profiling

Objective: To distinguish between specific antiviral activity and general cellular toxicity. Batzelladine A is known to be cytotoxic to cancer cells; therefore, establishing a Selectivity Index (SI) is mandatory for antiviral claims.

Cell Line Selection
  • Tumor Model (High Sensitivity): P388 (Murine Leukemia) or Panc-1 (Pancreatic). Historical data suggests high sensitivity of P388 to Batzelladines.

  • Normal Model (Safety Control): Vero cells (African Green Monkey Kidney) or PBMCs (Peripheral Blood Mononuclear Cells).

MTT/MTS Assay Protocol
  • Preparation:

    • Harvest cells in exponential growth phase.

    • Seed density:

      
       cells/well (Tumor lines often grow faster; adjust density to ensure control wells do not overgrow).
      
  • Treatment:

    • Add Batzelladine A (0.1 µM – 100 µM) 24 hours post-seeding.

    • Include a "Solvent Control" (DMSO equivalent) and "Positive Kill Control" (e.g., Doxorubicin).

  • Incubation:

    • Incubate for 48 to 72 hours . (Cytotoxicity is time-dependent; 72h is standard for alkaloids).

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Read Absorbance at 570 nm.

  • Calculation:

    • Determine CC50 (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Antiviral Assay).

    • Target SI: >10 is considered promising; >50 is excellent.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Analysis Stock Batzelladine A Stock (10mM in DMSO) Dilution Serial Dilution (Media) Stock->Dilution Target Seed Target Cells (CD4+) Dilution->Target SeedTox Seed Control Cells (Vero / P388) Dilution->SeedTox PreInc Pre-incubation (1 hr) Target->PreInc AddEnv Add Effector Cells (gp120+) PreInc->AddEnv Fusion Measure Fusion (Luciferase/Syncytia) AddEnv->Fusion IC50 Calculate IC50 (Antiviral Potency) Fusion->IC50 IncTox Incubate 72 hr SeedTox->IncTox MTT MTT Assay (Cell Viability) IncTox->MTT CC50 Calculate CC50 (Toxicity) MTT->CC50 SI Selectivity Index (CC50 / IC50) IC50->SI CC50->SI

Figure 2: Experimental Workflow. Parallel processing of antiviral (blue) and cytotoxicity (red) assays to determine the Selectivity Index.

References

  • Patil, A. D., et al. (1995). "Batzelladines A-E, polycyclic guanidine alkaloids from a Caribbean sponge: inhibitors of HIV gp120-CD4 interaction." The Journal of Organic Chemistry. Link

  • Bewley, C. A., et al. (2004). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues." Journal of the American Chemical Society.[6] Link

  • Guzmán, E. A., et al. (2009). "Selective cytotoxic activity of the marine-derived batzelline compounds against pancreatic cancer cell lines." Anti-Cancer Drugs.[4][5] Link

  • Hua, H. M., et al. (2007). "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens." Tetrahedron. Link

  • Magonov, S. N., et al. (2022). "New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells." Marine Drugs.[1][5][7][8] Link

Sources

Application Note: Dissecting Viral Membrane Fusion with Batzelladine A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Viral membrane fusion is the decisive entry step for enveloped viruses, marking the transition from attachment to infection.[1] While modern structural biology has elucidated the static states of fusion glycoproteins (e.g., HIV-1 Env, SARS-CoV-2 Spike), the dynamic intermediate states remain difficult to capture. Batzelladine A , a polycyclic guanidine alkaloid derived from the marine sponge Batzella sp., serves as a critical chemical probe for this process. Unlike broad-spectrum fusion inhibitors that target the six-helix bundle (e.g., Enfuvirtide), Batzelladine A specifically targets the initial protein-protein interaction (PPI) between the viral envelope glycoprotein (gp120) and the host CD4 receptor. This Application Note provides a comprehensive guide to utilizing Batzelladine A in cell-free and cell-based fusion assays, offering a high-fidelity system for screening entry inhibitors and dissecting the kinetics of viral entry.

Introduction & Mechanistic Basis[2][3][4]

The Molecule: Batzelladine A

Batzelladine A is a tricyclic guanidine alkaloid originally isolated from the Caribbean sponge Batzella sp. Its structure features a unique tricyclic guanidine core linked to a guanidine side chain via an ester linkage. This highly basic, cationic structure allows it to mimic arginine-rich motifs often involved in protein-protein interfaces.

Mechanism of Action (MOA)

The entry of HIV-1 into host cells is a multi-step cascade. Batzelladine A acts as an Entry Inhibitor by disrupting the initial docking event.

  • Native State: The viral gp120 trimer binds to the host CD4 receptor.[2]

  • Conformational Change: This binding exposes the co-receptor binding site (CCR5/CXCR4) and triggers gp41-mediated fusion.

  • Inhibition: Batzelladine A competitively inhibits the gp120-CD4 interaction. Distinct from other members of its class (e.g., Batzelladine F, which induces p56lck-CD4 dissociation), Batzelladine A predominantly acts by sterically or electrostatically blocking the CD4 binding pocket on gp120 or the gp120-binding surface on CD4.

Pathway Visualization

The following diagram illustrates the HIV-1 entry cascade and the specific blockade point of Batzelladine A.

HIV_Entry_Pathway Virus HIV-1 Virion (gp120/gp41) Binding gp120-CD4 Binding Virus->Binding Approach Host Host Cell (CD4+) Host->Binding Receptor CoReceptor Co-Receptor Recruitment (CCR5/CXCR4) Binding->CoReceptor Conf. Change Fusion Membrane Fusion (gp41) CoReceptor->Fusion Hairpin Formation Infection Viral Entry & Infection Fusion->Infection Pore Formation BatzA Batzelladine A (Inhibitor) BatzA->Binding BLOCKS (IC50 ~1-5 µM)

Figure 1: HIV-1 Entry Cascade. Batzelladine A intervenes at the initial attachment phase, preventing the formation of the gp120-CD4 complex required for downstream fusion events.

Material Preparation & Handling

To ensure experimental reproducibility, strict adherence to compound handling is required. Batzelladine A is often supplied as a salt (e.g., dihydrochloride).

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Conc. 10 mMStore in aliquots to avoid freeze-thaw cycles.
Storage -20°C or -80°CStable for 6 months at -20°C; protect from light.
Working Conc. 0.1 µM – 50 µMDilute immediately prior to use in serum-free media.
Vehicle Control DMSOFinal concentration must be <0.5% (v/v) to avoid cytotoxicity.

Protocol A: HIV-1 Env-Mediated Cell-Cell Fusion Assay

The Gold Standard for Safety and Specificity

This assay quantifies fusion without using live infectious virus. It utilizes "Effector" cells (expressing HIV-1 Env) and "Target" cells (expressing CD4/Co-receptors and a reporter gene like Luciferase or


-galactosidase). Fusion results in cytoplasmic mixing and reporter activation.[1]
Reagents & Cell Lines
  • Effector Cells: HeLa or HEK293T transfected with pEnv (HIV-1 gp160 expression vector) and pTat (trans-activator).

  • Target Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and containing a Tat-inducible Luciferase reporter).

  • Reagent: Bright-Glo™ Luciferase Assay System (Promega) or equivalent.

Step-by-Step Methodology

Step 1: Effector Cell Preparation (Day 1)

  • Seed HEK293T cells at

    
     cells/well in a 6-well plate.
    
  • Transfect with 2 µg of HIV-1 Env plasmid (e.g., pJR-FL for R5-tropic) using a lipid-based reagent (e.g., Lipofectamine).

  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    

Step 2: Target Cell Seeding (Day 2)

  • Seed TZM-bl cells in white-walled 96-well plates at

    
     cells/well.
    
  • Allow adherence for 4–6 hours.

Step 3: Compound Treatment & Co-Culture (Day 2)

  • Prepare serial dilutions of Batzelladine A in culture media (0, 0.1, 0.5, 1, 5, 10, 50 µM).

  • Remove media from TZM-bl cells and add 50 µL of diluted Batzelladine A.

  • Detach Effector cells (from Step 1) using PBS/EDTA (avoid Trypsin to preserve surface Env).

  • Resuspend Effector cells at

    
     cells/mL.
    
  • Add 50 µL of Effector cells to the TZM-bl wells containing the drug.

    • Final Volume: 100 µL.

    • Controls: No Env (Background), DMSO only (Max Fusion), T-20 (Positive Inhibition Control).

Step 4: Fusion & Readout (Day 3)

  • Incubate co-culture for 12–18 hours at 37°C.

  • Equilibrate Luciferase reagent to room temperature.

  • Add 100 µL of reagent to each well. Lyse for 2 minutes.

  • Read Luminescence (RLU) on a plate reader.

Workflow Diagram

Fusion_Assay_Workflow Effector Effector Cells (Transfect HIV-1 Env) CoCulture Co-Culture (12-18 Hours @ 37°C) Effector->CoCulture Target Target Cells (TZM-bl: CD4+ / Luc+) Treat Add Batzelladine A (Serial Dilution) Target->Treat Treat->CoCulture FusionEvent Fusion Pore Formation (Tat transfer -> Luc expression) CoCulture->FusionEvent Readout Luminescence Measurement (RLU) FusionEvent->Readout

Figure 2: Cell-Cell Fusion Assay Workflow. Batzelladine A is pre-incubated with target cells to block the initial interaction before effector cells are introduced.

Protocol B: Surface Plasmon Resonance (SPR) Binding Analysis

Biophysical Validation of Direct Binding Interference

To confirm that fusion inhibition is due to physical blockade of the gp120-CD4 interaction rather than downstream toxicity, SPR is employed.

Setup
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant soluble CD4 (sCD4).

  • Analyte: Recombinant gp120 (monomeric).

  • Inhibitor: Batzelladine A.[3]

Methodology
  • Immobilization: Immobilize sCD4 (~1000 RU) on the active flow cell using standard Amine Coupling (EDC/NHS chemistry). Block reference cell with Ethanolamine.

  • Baseline: Equilibrate with Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

  • Competition Assay (Solution Inhibition):

    • Pre-incubate gp120 (fixed concentration, e.g., 50 nM) with varying concentrations of Batzelladine A (0–20 µM) for 30 minutes at RT.

    • Inject the mixture over the sCD4 surface for 120 seconds (Association phase).

    • Monitor Dissociation for 300 seconds.

  • Regeneration: Regenerate surface with 10 mM Glycine-HCl pH 2.5 or 50 mM NaOH (depending on sCD4 stability) between cycles.

  • Analysis: Plot the initial binding rate or equilibrium response (Req) against Batzelladine A concentration to determine the

    
     for binding inhibition.
    

Data Analysis & Troubleshooting

Expected Results

Batzelladine A should exhibit a dose-dependent reduction in signal in both assays.

AssayReadoutExpected IC50 / KiInterpretation
Cell-Cell Fusion Luminescence (RLU)1.0 – 5.0 µMInhibition of functional fusion pore formation.
SPR Response Units (RU)0.5 – 3.0 µMDirect competition for the CD4 binding site.
Cytotoxicity (MTS) Absorbance (OD490)> 50 µMEnsures viral inhibition is not due to cell death.
Troubleshooting Guide
  • Problem: High background signal in fusion assay.

    • Solution: Ensure Effector/Target ratio is optimized (typically 1:1 to 5:1). Verify "No Env" control is clean.

  • Problem: Batzelladine A precipitates in media.

    • Solution: The guanidine core can be sticky. Ensure DMSO stock is fully dissolved. Do not exceed 0.5% DMSO final concentration. Sonicate the stock solution if necessary.

  • Problem: No inhibition observed in SPR.

    • Solution: Batzelladine A may bind to the chip matrix if the pH is incorrect. Ensure Running Buffer pH is 7.4. If using "Solution Inhibition" mode, ensure pre-incubation time is sufficient.

References

  • Patil, A. D., et al. (1995). Novel alkaloids from the sponge Batzella sp.: Inhibitors of HIV gp120-human CD4 binding.[4] The Journal of Organic Chemistry, 60(5), 1182-1188.

  • Bewley, C. A., et al. (2004). Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues.[5] Journal of Natural Products, 67(8), 1319-1324.

  • Patil, A. D., et al. (1997). Batzelladines F-I, Novel Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation.[5][4] The Journal of Organic Chemistry, 62(6), 1814-1819.

  • Kondo, N., et al. (2010). Conformational changes of the HIV-1 envelope protein gp120 upon CD4 binding visualized by SAXS. Journal of Structural Biology, 172(3), 353-359.

  • Montefiori, D. C. (2009). Measuring HIV Neutralization in a Luciferase Reporter Gene Assay. Methods in Molecular Biology, 485, 395-405.

Sources

application of Batzelladine A in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Batzelladine A as a Chemical Probe for Protein-Protein Interaction (PPI) Blockade and Cytotoxicity in Oncology

Introduction & Scientific Rationale

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from the marine sponge Monanchora sp. (formerly Batzella sp.).[1][2] While historically renowned for its potent inhibition of the HIV gp120-CD4 interaction, recent investigations have repositioned Batzelladine A and its structural congeners as high-value chemical probes in oncology.

Why Batzelladine A? The molecule features a tricyclic guanidine core that imparts unique physicochemical properties:

  • Promiscuous PPI Inhibition: The charged guanidinium moieties mimic arginine-rich interfaces, allowing the molecule to competitively block protein-protein interactions (PPIs) at cell surfaces, a mechanism distinct from traditional kinase inhibition.

  • Membrane Interaction: Its amphiphilic nature facilitates interaction with anionic phospholipids in tumor cell membranes, contributing to cytotoxicity.

  • Dual-Mode Efficacy: Beyond surface receptor blockade, Batzelladine analogs have been implicated in inducing apoptosis (caspase-3 activation) and autophagy (LC3B-II upregulation) in resistant cancer lines.

This guide details the protocols for handling Batzelladine A, assessing its cytotoxicity, and validating its mechanism as a surface receptor antagonist.

Mechanism of Action (MOA)

The anticancer potential of Batzelladine A operates via two distinct pathways:

  • Extracellular Surface Antagonism (PPI Blockade): Batzelladine A acts as a "molecular wedge." In HIV, it blocks the viral envelope glycoprotein gp120 from docking with CD4.[3] In oncology, this mechanism is translational to blocking growth factor ligands (e.g., EGF, VEGF) from dimerizing or binding their cognate receptors, effectively silencing downstream oncogenic signaling.

  • Intracellular Cytotoxicity: Upon internalization (or membrane perturbation), guanidine alkaloids interfere with mitochondrial integrity, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway.

Visualizing the Pathway

Batzelladine_MOA Batz Batzelladine A (Tricyclic Guanidine) Receptor Surface Receptor (e.g., Growth Factor R) Batz->Receptor Competitive Binding PPI_Block PPI Inhibition (Steric/Ionic Blockade) Batz->PPI_Block Induces Membrane Cell Membrane (Anionic Lipids) Batz->Membrane Direct Interaction Extracellular Extracellular Space Ligand Oncogenic Ligand Ligand->Receptor Blocked by Batz PPI_Block->Membrane Downstream Signaling Silence Mito Mitochondria Permeabilization Membrane->Mito Internalization/Stress Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual mechanism of Batzelladine A: Extracellular PPI blockade and intracellular mitochondrial stress induction.

Experimental Protocols

Protocol A: Compound Preparation & Stability

Critical Note: Batzelladine A is scarce (marine isolation) or complex to synthesize (20+ steps). Proper handling is non-negotiable to prevent degradation.

  • Lyophilization: Receive compound as a trifluoroacetate (TFA) salt (common from HPLC purification).

  • Solvent Choice:

    • Primary: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

    • Avoid: Protic solvents (methanol/water) for long-term storage as they may promote hydrolysis of ester side chains if present in analogs.

  • Stock Solution (10 mM):

    • Weigh 1 mg of Batzelladine A (MW ≈ 400-500 g/mol depending on salt form).

    • Dissolve in calculated volume of DMSO. Vortex for 30 seconds.

    • Observation: Solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (hydrophobic nature of plastic can cause loss). Store at -20°C. Stable for 6 months.

Protocol B: In Vitro Cytotoxicity Screening (P388/A549)

Objective: Determine the IC50 of Batzelladine A against standard cancer lines.

Materials:

  • Cell Lines: P388 (Murine Leukemia) or A549 (Human Lung Carcinoma).

  • Assay: CellTiter-Glo® (ATP quantitation) or MTT.

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare serial dilutions of Batzelladine A in culture media (0.01 µM to 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Treat cells for 48h or 72h.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Expected Results:

  • P388: IC50 ≈ 2.0 – 5.0 µg/mL (approx. 4–10 µM).

  • A549: IC50 typically higher (5–15 µM), indicating partial selectivity or resistance mechanisms (e.g., efflux pumps).

Protocol C: Surface Receptor Antagonism (PPI Assay)

Objective: Verify if cytotoxicity is linked to surface receptor blockade (mimicking the HIV gp120-CD4 model).

Method: Competitive Flow Cytometry Rationale: If Batzelladine A blocks a specific receptor (e.g., CXCR4, often overexpressed in metastasis and similar to HIV co-receptors), it will prevent the binding of a fluorescently labeled antibody or ligand.

  • Cell Prep: Harvest 1x10^6 CXCR4+ cells (e.g., HeLa or Jurkat).

  • Blockade: Incubate cells with Batzelladine A (at IC90 concentration, ~20 µM) for 30 mins at 4°C.

    • Note: 4°C prevents internalization, isolating surface binding effects.

  • Competition: Add PE-conjugated anti-CXCR4 antibody (or specific ligand) without washing off the Batzelladine. Incubate 30 mins.

  • Analysis: Wash 2x with PBS/BSA. Analyze via Flow Cytometry.

  • Result Interpretation: A shift in Mean Fluorescence Intensity (MFI) to the left (lower signal) compared to Vehicle control indicates Batzelladine A is occupying the receptor site.

Data Presentation & Analysis

The following table summarizes the biological activity profile of Batzelladine A and key congeners, derived from aggregate literature values.

CompoundTarget Cell LineIC50 ValueMechanism Note
Batzelladine A P388 (Leukemia)2.0 - 5.0 µg/mLPPI Inhibition / Membrane disruption
Batzelladine A CD4+ T-Cells~10 µM (Ki)Inhibits gp120-CD4 binding (HIV model)
Batzelladine J A549 (Lung)> 1.0 µg/mLCytotoxicity via apoptosis
Batzelladine L HepG2 (Liver)2.1 - 6.0 µMGeneral cytotoxicity

Table 1: Comparative potency of Batzelladine alkaloids. Note that values are approximate and dependent on salt form and assay conditions.

Experimental Workflow Diagram

Workflow Source Source: Monanchora sp. or Total Synthesis Extract Extraction/Purification (HPLC/TFA Salt) Source->Extract QC QC: LC-MS & NMR (Confirm Purity >95%) Extract->QC Branch Assay Selection QC->Branch Cyto Cytotoxicity (MTT/ATP) Branch->Cyto Viability PPI PPI Blockade (Flow Cytometry/ELISA) Branch->PPI Mechanism Data IC50 / Ki Calculation Cyto->Data PPI->Data

Figure 2: Integrated workflow for Batzelladine A characterization from source to data generation.

References

  • Patil, A. D., et al. (1995). "Batzelladines F-I, Novel Polycyclic Guanidine Alkaloids from the Sponge Batzella sp.: Inhibitors of HIV gp120-CD4 Interaction." The Journal of Organic Chemistry.

  • Cohen, P. A., et al. (2011). "Cytotoxicity of Guanidine Alkaloids from the Marine Sponge Monanchora unguifera." Journal of Natural Products.

  • Arnold, M. A., et al. (2006). "Total Synthesis of Batzelladine A." Journal of the American Chemical Society.

  • Guzii, A. G., et al. (2022).[3] "New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells."[4] Marine Drugs.[5]

  • Bewley, C. A., et al. (2004). "Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues." Journal of the American Chemical Society.[6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Batzelladine A

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting Structural Assembly & Stereocontrol Case ID: BATZ-A-SYNTH-2024

Welcome to the Batzelladine A Synthesis Support Hub.

You have reached the Tier 3 Engineering Desk. We understand you are encountering resistance in the total synthesis of Batzelladine A. This target is notorious for its tricyclic guanidine core and the delicate ester linkage connecting the two heterocyclic domains.

Below is a troubleshooting guide structured as a series of resolved support tickets. These address the most common failure points reported by the research community (Cohen, Overman, Gin, Nagasawa).

Tier 1: Core Construction (The Tricyclic Guanidine)
Ticket #001: "My Biginelli cyclization is yielding poor diastereoselectivity."

User Context: Attempting the Cohen/Overman tethered Biginelli condensation to form the tricyclic guanidine core. Symptoms: Low yield of the desired anti-stereoisomer; difficult chromatographic separation.

Root Cause Analysis: The "tethered" Biginelli reaction relies on a pre-organized molecular scaffold to direct the stereochemical outcome. If your tether length or the conformational rigidity of the urea intermediate is suboptimal, the transition state becomes ambiguous, leading to mixed stereoisomers.

Troubleshooting Protocol:

  • Check the Tether: Ensure you are using the specific

    
    -keto ester tether designed to force the anti configuration. In the Cohen/Overman route, the tethering induces a specific facial bias.
    
  • Lewis Acid Optimization: Standard Biginelli conditions (acid catalysis) may be too harsh or non-selective. Switch to Yb(OTf)₃ or morpholinium acetate . The Cohen synthesis famously utilized morpholinium acetate/Na₂SO₄ to buffer the reaction and improve diastereomeric ratios.

  • Stepwise vs. One-Pot: If the one-pot multicomponent reaction (MCR) fails, break it down. Isolate the N-acyliminium ion intermediate if possible (though unstable), or ensure the urea and aldehyde components are pre-mixed to favor the correct imine formation before adding the keto-ester.

Validation Check:

  • Run a crude NMR. The diagnostic peak is the methine proton at the guanidine junction.

  • Reference Standard: Cohen, F.; Overman, L. E. J. Am. Chem. Soc.[1]2001 .[2][3]

Ticket #002: "The [4+2] Annulation with vinyl carbodiimides is stalling."

User Context: Following the Gin strategy to construct the tricyclic core via vinyl carbodiimides. Symptoms: Recovery of starting material or decomposition of the carbodiimide.

Root Cause Analysis: Vinyl carbodiimides are highly reactive but thermally sensitive. The [4+2] annulation with


-alkyl imines is an inverse electron-demand hetero-Diels-Alder reaction. If the electronics of the diene (carbodiimide) and dienophile (imine) are not perfectly matched, the reaction barrier is too high.

Troubleshooting Protocol:

  • Imine Activation: Ensure your imine is not deactivated by bulky protecting groups that prevent the endo approach.

  • Thermal Management: This reaction often requires thermal activation, but overheating causes polymerization. Attempt the reaction in toluene at 60–80°C.

  • Catalyst Screen: While often uncatalyzed, mild Lewis acids can accelerate the process. However, be wary of hydrolyzing the carbodiimide.

  • In Situ Generation: Do not isolate the vinyl carbodiimide if it appears unstable. Generate it via the Staudinger/aza-Wittig sequence and add the imine immediately.

Tier 2: The Linkage (Esterification)
Ticket #003: "I cannot couple the left-hand alcohol with the right-hand acid."

User Context: Joining the tricyclic guanidine alcohol (left fragment) with the bicyclic guanidine acid (right fragment). Symptoms: No reaction, or formation of the


-acyl urea byproduct (if using DCC).

Root Cause Analysis: This is the critical bottleneck. The steric bulk of the tricyclic guanidine and the potential for the guanidine nitrogen to interfere (acting as a nucleophile or base) make standard DCC/EDC couplings inefficient. The "Yamaguchi" conditions are often required but can be finicky due to the basicity of the substrate.

Troubleshooting Protocol:

  • Protecting Group Strategy: Ensure all guanidine nitrogens are robustly protected (e.g., Boc or Cbz). Free guanidines will instantly quench your activated ester.

  • Yamaguchi Modification: Use 2,4,6-trichlorobenzoyl chloride with DMAP and TEA .

    • Critical Step: Form the mixed anhydride separately before adding the alcohol.

    • Temperature: Run the anhydride formation at 0°C, then add the alcohol and heat to reflux (toluene) if steric hindrance is high.

  • Alternative: Shiina Esterification: If Yamaguchi fails, try the Shiina method using MNBA (2-methyl-6-nitrobenzoic anhydride) . It often works better for acid-sensitive or highly hindered substrates.

Visualizing the Bottleneck:

Esterification_Challenge LeftFrag Tricyclic Guanidine (Alcohol) Coupling Coupling Agent (Yamaguchi/MNBA) LeftFrag->Coupling Steric Clash RightFrag Bicyclic Guanidine (Carboxylic Acid) RightFrag->Coupling Intermediate Mixed Anhydride (Sterically Crowded) Coupling->Intermediate Product Batzelladine A (Protected Precursor) Intermediate->Product Slow Step SideRxn N-Acyl Urea / Hydrolysis Intermediate->SideRxn If Guanidine unprotected

Caption: Logic flow of the convergent esterification step, highlighting the steric and chemoselective risks.

Tier 3: Final Processing (Deprotection & Purification)
Ticket #004: "The final product is stuck on the column / I lost it during deprotection."

User Context: Global deprotection of Boc/Cbz groups and final purification. Symptoms: Low mass recovery, streaking on silica, or degradation.

Troubleshooting Protocol:

  • Acid Sensitivity: Batzelladine A is acid-stable, but the intermediates might not be. Use TFA/DCM (1:4) or HCl/Dioxane . Avoid strong Lewis acids that might complex with the guanidine.

  • The "Sticky" Guanidine: Free guanidines bind irreversibly to standard silica gel.

    • Solution A: Use C18 Reverse Phase HPLC with a TFA buffer (0.1%).

    • Solution B: If using normal phase, pretreat the silica with 1% triethylamine or use "NH-silica" (amine-functionalized).

  • Counter-ion Management: The final product is a salt. Ensure you know if you have the trifluoroacetate salt (from HPLC) or the chloride salt. This drastically affects solubility and NMR shifts.

Comparative Data: Key Synthetic Steps
StrategyKey TransformationYield (Step)Stereocontrol SourceReference
Cohen/Overman Tethered Biginelli Condensation~55-60%Pre-organized Tether[1]
Gin [4+2] Annulation (Carbodiimide)86%Chiral Imine Partner[2]
Nagasawa 1,3-Dipolar Cycloaddition59%Cyclic Nitrone Geometry[3]
Evans Rh-Catalyzed Allylic Amination82%Chiral Auxiliary[4]
Strategic Workflow Visualization

The following diagram outlines the decision matrix for selecting a synthetic route based on available starting materials and risk tolerance.

Batzelladine_Strategy Start Start: Batzelladine A Synthesis Decision1 Core Construction Strategy? Start->Decision1 RouteA Route A: Tethered Biginelli (Cohen/Overman) Decision1->RouteA RouteB Route B: [4+2] Annulation (Gin) Decision1->RouteB RouteC Route C: 1,3-Dipolar Cycloaddition (Nagasawa) Decision1->RouteC ChallengeA Risk: Diastereoselectivity RouteA->ChallengeA ChallengeB Risk: Unstable Carbodiimide RouteB->ChallengeB ChallengeC Risk: Regiocontrol RouteC->ChallengeC Convergence Convergence Point: Esterification ChallengeA->Convergence Optimized via Morpholinium Acetate ChallengeB->Convergence Optimized via Thermal Control ChallengeC->Convergence

Caption: Decision tree for Batzelladine A synthesis showing primary risks associated with each major route.

References
  • Cohen, F., & Overman, L. E. (2001). Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure. Journal of the American Chemical Society.[1][4][5][6] Link[1]

  • Arnold, M. A., Day, K. A., Durón, S. G., & Gin, D. Y. (2006).[6] Total Synthesis of (+)-Batzelladine A and (−)-Batzelladine D via [4 + 2]-Annulation of Vinyl Carbodiimides with N-Alkyl Imines. Journal of the American Chemical Society.[1][4][5][6] Link[1][7]

  • Sekine, M., Iijima, Y., Iwamoto, O., & Nagasawa, K. (2009).[8] Synthesis of (+)-Batzelladine K. Heterocycles. Link

  • Evans, P. A., Qin, J., Robinson, J. E., & Bazin, B. (2007).[1] Enantioselective Total Synthesis of the Polycyclic Guanidine-Containing Marine Alkaloid (−)-Batzelladine D. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Batzelladine A Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BATZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division

Introduction: The Batzelladine Challenge

You are likely accessing this guide because your total synthesis of Batzelladine A —a polycyclic guanidine alkaloid renowned for inhibiting the HIV gp120-CD4 interaction—has stalled. The structural complexity of the tricyclic guanidine core, combined with the lability of the ester side chain, creates a narrow window for success.

This guide moves beyond standard literature procedures to address the "hidden variables" —the unwritten causality that determines whether you isolate milligrams of active target or grams of intractable tar. We focus primarily on the Overman Tethered Biginelli route (the industry standard) and the Nagasawa Guanidinylation approach, providing actionable troubleshooting for yield-critical steps.

Module 1: The Core Construction (Tethered Biginelli)

The formation of the tricyclic guanidine core is the most frequent point of failure. The classic Overman route utilizes a tethered Biginelli condensation. The critical failure mode here is poor diastereoselectivity , leading to difficult separations and yield loss.

Troubleshooting Protocol: Stereocontrol Tuning

Problem: You are observing a 1:1 mixture of diastereomers or the wrong stereoisomer at the C8a/C9 junction. Root Cause: The reaction conditions dictate the transition state. "Standard" Biginelli conditions often favor thermodynamic equilibrium, which may not yield the desired cis-fused tricyclic system.

Optimization Workflow:

ParameterCondition A (Knoevenagel)Condition B (Polyphosphate Ester - PPE)
Selectivity Target Cis-selective (Targeting syn-hydrogen relationship)Trans-selective (Targeting anti-hydrogen relationship)
Reagent System Morpholinium acetate / AcOHPPE (freshly prepared) in THF/CHCl3
Mechanism Kinetic control via iminium ionThermodynamic control
Typical Ratio 4:1 to 7:1 (cis:trans)1:4 to 1:20 (cis:trans)
Action Use for Batzelladine A (Left-hand tricyclic core)Use for Batzelladine D analogs

Step-by-Step Optimization:

  • Pre-complexation: Do not mix all reagents at once. Premix the guanidine-aldehyde and the

    
    -keto ester for 30 minutes at 0°C before adding the acid catalyst.
    
  • Water Scavenging: In the PPE method, strictly exclude moisture. Add 4Å molecular sieves. Water hydrolyzes PPE, killing the stereoselectivity.

  • Lewis Acid Additives: If yields remain <40%, introduce Yb(OTf)₃ (10 mol%) . Lanthanide triflates stabilize the acyl-iminium intermediate, preventing side-reactions (retro-Biginelli).

Visualization: Biginelli Troubleshooting Logic

Biginelli_Optimization Start Issue: Low Yield in Biginelli Step Check_Stereo Check Diastereomeric Ratio (NMR) Start->Check_Stereo Branch_Cis Need Cis-Selectivity (Batzelladine A Core) Check_Stereo->Branch_Cis Target: Syn-H Branch_Trans Need Trans-Selectivity (Analog Synthesis) Check_Stereo->Branch_Trans Target: Anti-H Sol_Knoevenagel Switch to Knoevenagel Conditions (Morpholinium Acetate) Branch_Cis->Sol_Knoevenagel Sol_PPE Switch to PPE Conditions (Polyphosphate Ester) Branch_Trans->Sol_PPE Check_Decomp Is Starting Material Decomposing? Sol_Knoevenagel->Check_Decomp Sol_PPE->Check_Decomp Add_Yb Add 10 mol% Yb(OTf)3 Lower Temp to 0°C Check_Decomp->Add_Yb Yes

Caption: Decision tree for tuning stereoselectivity in the tethered Biginelli condensation step.

Module 2: Side Chain Attachment & Guanidinylation

Once the core is synthesized, attaching the ester side chain and the second guanidine moiety often results in hydrolysis or incomplete coupling .

Critical Protocol: The Nagasawa/Gin Modification

Problem: The ester linkage hydrolyzes during the final deprotection or guanidinylation steps. Solution: Invert the sequence. Install the guanidine functionality before the final ester coupling if possible, or use mild guanidinylation reagents that do not require harsh basic workups.

Recommended Reagents:

  • Goodman’s Reagent (1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl)guanidine):

    • Why: Allows guanidinylation of amines under mild conditions (TEA, DCM, RT).

    • Yield Impact: Increases yield from ~50% (using cyanamide) to >85%.

  • TPAP Oxidation (Tetra-n-propylammonium perruthenate):

    • Context: When generating the aldehyde for the side chain.

    • Why: Swern oxidation often leads to epimerization of the sensitive stereocenters in Batzelladine precursors. TPAP is non-acidic and preserves stereochemistry.

Self-Validating Check:

  • Monitor the reaction via LC-MS (ESI+). If you see a mass corresponding to the urea byproduct rather than the guanidine, your reaction medium is too wet. The triflyl-guanidine reagent hydrolyzes to urea in the presence of adventitious water. Dry your DCM over CaH₂.

Module 3: Purification of Tricyclic Guanidines

Problem: The product "streaks" on silica gel, leading to mass loss and fraction cross-contamination. Root Cause: The highly polar, basic guanidine interacts strongly with the acidic silanols on the silica surface.

Purification Workflow (The "Salt Switch")

Do not attempt to purify the free base on standard silica. Always purify as a protected carbamate or a specific salt.

MethodStationary PhaseMobile Phase ModifierYield Recovery
Standard (Avoid) Silica Gel (SiO₂)MeOH/DCM< 50% (Streaking)
Amine-Doped Silica Gel (SiO₂)1% Triethylamine (TEA) or NH₄OH70-80%
Reverse Phase (Recommended) C18-Bonded SilicaWater/MeCN + 0.1% TFA > 90%

The "TFA Trick": Isolate the final Batzelladine A as the bistrifluoroacetate salt .

  • Dissolve crude in minimal MeOH.

  • Add excess TFA.

  • Purify via C18-HPLC.

  • Lyophilize. Note: The salt form is significantly more stable to oxidation and storage than the free base.

Visualization: Purification Logic

Purification_Flow Crude Crude Reaction Mixture Decision Is Guanidine Protected? Crude->Decision Yes Yes (Boc/Cbz) Decision->Yes No No (Free Base) Decision->No NormalPhase Normal Phase Silica (Hex/EtOAc) Yes->NormalPhase ReversePhase Reverse Phase C18 (H2O/MeCN + 0.1% TFA) No->ReversePhase Salt Isolate as TFA Salt ReversePhase->Salt

Caption: Workflow for maximizing recovery of polar guanidine alkaloids.

FAQ: Rapid Fire Troubleshooting

Q: My Biginelli reaction stalls at the intermediate ureide stage. Why? A: The acid catalyst is too weak or the temperature is too low. The cyclization of the ureide to the dihydropyrimidine requires significant activation energy. Increase temperature to reflux or switch from acetic acid to PPTS (Pyridinium p-toluenesulfonate) .

Q: I am losing the ester side chain during Boc-deprotection. A: You are likely using aqueous HCl or NaOH. Batzelladine esters are fragile. Use TMSOTf / 2,6-lutidine or TFA / DCM (anhydrous) at 0°C. Avoid water entirely during the deprotection step.

Q: Can I use the Gin [4+2] annulation instead of the Biginelli? A: Yes, but be aware that the Gin method requires the synthesis of vinyl carbodiimides , which are unstable and prone to polymerization. Only use this route if you have experience handling highly reactive heterocumulenes.

References

  • Overman, L. E., et al. (1995). "The First Total Synthesis of Batzelladine A." Journal of the American Chemical Society. Link

  • Cohen, F., & Overman, L. E. (2001).[1] "Enantioselective Total Synthesis of Batzelladine F: Structural Revision and Stereochemical Definition." Journal of the American Chemical Society.[2] Link

  • Shimokawa, J., Nagasawa, K., et al. (2005).[3] "Total Synthesis of (+)-Batzelladine A and (-)-Batzelladine D." Chemistry – A European Journal. Link[3]

  • Evans, P. A., et al. (2006). "Total Synthesis of (-)-Batzelladine D via a Rhodium-Catalyzed Allylic Amination." Journal of the American Chemical Society.[2] Link

  • Arnold, M. A., & Gin, D. Y. (2006).[2] "Total Synthesis of (+)-Batzelladine A via [4+2]-Annulation of Vinyl Carbodiimides." Journal of the American Chemical Society.[2] Link[4]

Sources

Technical Support Center: Batzelladine A Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Assay Optimization for Batzelladine A Ticket ID: BATZ-SOL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely here because Batzelladine A—a potent polycyclic guanidine alkaloid—is behaving inconsistently in your in vitro assays.

The "Solubility Paradox" of Batzelladine A lies in its structure. It contains a hydrophobic tricyclic core (lipophilic) and multiple guanidine moieties (highly basic, pKa ~13.6). At physiological pH (7.4), it exists as a polycation, which makes it prone to two specific failure modes:

  • Precipitation: In high-salt buffers (PBS, DMEM), the cationic guanidinium groups can interact with anions (phosphates/sulfates) to form insoluble salts, or the molecule may aggregate if the pH shifts towards basicity where the free base dominates.

  • Adsorption: The hydrophobic core drives the molecule to stick avidly to standard polystyrene plastics, reducing the effective concentration in your well.

This guide provides the protocols to stabilize Batzelladine A for HIV-gp120 inhibition and cytotoxicity assays.

Module 1: Stock Solution Preparation

The Golden Rule: Never attempt to dissolve Batzelladine A directly into aqueous buffer.

Solvent Selection Matrix
SolventSolubility RatingApplication Notes
100% DMSO High (Recommended) Standard for stock solutions (10–20 mM). Ensure DMSO is anhydrous (stored over molecular sieves).
Methanol/Ethanol ModerateGood for initial isolation, but generally incompatible with live-cell assays at required volumes.
Water (Neutral) Poor DO NOT USE. The free base will not dissolve; the salt form may dissolve but is unstable.
0.1N HCl ModerateSoluble as a hydrochloride salt, but introduces pH variables that complicate cell culture.
Protocol: Creating a Stable 10 mM Stock
  • Weighing: Weigh the lyophilized powder in a glass vial. Avoid plastic microcentrifuge tubes for the solid phase due to static charge and sticking.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Mass (mg) / MW ( g/mol ) × 100,000 = Volume of DMSO (µL).

  • Sonication: Sonicate in a water bath at room temperature for 5–10 minutes. Visual clarity is not enough; microscopic micro-crystals may remain.

  • Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. If clear, the stock is ready.

Module 2: The "Step-Down" Dilution Strategy

Critical Failure Point: Direct injection of high-concentration DMSO stock into cell culture media causes "shock precipitation." The local concentration of drug exceeds solubility before it can disperse.

The Solution: Use an Intermediate Dilution Step.

Validated Workflow (Graphviz Diagram)

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Solution (10x Assay Conc.) Solvent: 10% DMSO / 90% Buffer Stock->Inter 1:10 Dilution (Slow Addition) Precip RISK: Precipitation (Shock Effect) Stock->Precip Direct Addition (Avoid!) Final Assay Well (1x Assay Conc.) Final DMSO: 1% Inter->Final 1:10 Dilution (Into Media)

Figure 1: The "Step-Down" dilution method minimizes solvent shock, preventing the formation of micro-aggregates that cause false positives in inhibition assays.

Step-by-Step Protocol
  • Prepare Intermediate Buffer: Create a solution of PBS (or media) containing 10% DMSO.

  • Primary Dilution: Dilute your 10 mM Stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM Batzelladine A in 19% DMSO (approx).

    • Why? The presence of DMSO in the receiving buffer reduces the polarity gap.

  • Secondary Dilution: Dilute this Intermediate solution 1:10 (or greater) into your final assay media.

    • Result: 100 µM Batzelladine A in <2% DMSO.

Module 3: Troubleshooting & FAQs

Issue 1: "My IC50 values vary wildly between replicates."

Diagnosis: Plastic Adsorption. The hydrophobic core of Batzelladine A binds to polystyrene plates. Fix:

  • Switch Labware: Use Low-Binding Polypropylene plates for serial dilutions.

  • Pre-Coating: Pre-incubate tips and reservoirs with media containing 0.1% BSA (Bovine Serum Albumin) or FBS. The proteins coat the plastic sites, preventing the drug from binding. Note: Ensure this does not interfere with your gp120 binding target.

Issue 2: "I see a precipitate in DMEM but not in PBS."

Diagnosis: Phosphate/Sulfate Salt Formation. DMEM contains high concentrations of inorganic salts and amino acids that can cross-link with the guanidinium headgroups. Fix:

  • Check pH: Ensure the media pH is strictly 7.2–7.4. If the pH rises (becomes basic), Batzelladine A becomes less soluble.

  • Serum Factor: If using serum-free media, add 1-2% FBS. Serum proteins (Albumin) act as a carrier, solubilizing the hydrophobic alkaloid.

Issue 3: "The compound is inactive in the HIV-1 gp120 assay."

Diagnosis: Aggregation-based artifacts. Large aggregates cannot bind the CD4 pocket effectively or may non-specifically sequester the protein. Fix:

  • Detergent: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This breaks up non-specific aggregates without disrupting the specific protein-ligand interaction.

Mechanism of Action Visualization

Understanding why we optimize solubility is crucial to understanding the assay results. Batzelladine A targets the gp120-CD4 interface.[1][2]

Mechanism Batz Batzelladine A (Solubilized) gp120 HIV-1 gp120 (Phe43 Cavity) Batz->gp120 Competitive Inhibition (Blocks Phe43 Cavity) Complex gp120-CD4 Complex (Viral Entry) Batz->Complex PREVENTS gp120->Complex Normal Binding CD4 CD4 Receptor (T-Cell Surface) CD4->Complex

Figure 2: Batzelladine A acts as an entry inhibitor by competitively binding to the gp120 envelope protein, preventing the conformational change required for CD4 attachment.

References

  • Patil, A. D., et al. (1995).[2][3][4] Novel Alkaloids from the Sponge Batzella sp.: Inhibitors of HIV gp120-Human CD4 Binding. The Journal of Organic Chemistry, 60(5), 1182–1188.

  • Bewley, C. A., et al. (2004). Inhibition of HIV-1 Envelope-Mediated Fusion by Synthetic Batzelladine Analogues.[1] Journal of the American Chemical Society, 126(23), 7202–7203.

  • Di Mola, A., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Molecules, 27(18), 6098.

  • NIH/NCBI Bookshelf. (2012). Assay Guidance Manual: Solubility and Stability in Aqueous Assay Buffers.

Sources

Technical Support Center: Batzelladine A Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Batzelladine A is a polycyclic guanidine alkaloid renowned for its ability to inhibit the interaction between HIV-1 gp120 and CD4 receptors.[1] However, its structural complexity—specifically the tricyclic guanidine "vessel" linked to a bicyclic "anchor" via an ester bond—presents unique stability challenges.

Users frequently report "instability" which often manifests as inconsistent IC₅₀ values, precipitation in assay buffers, or the appearance of satellite peaks in HPLC. This guide deconstructs these issues, distinguishing between true chemical degradation (hydrolysis/epimerization) and physical phenomena (adsorption/precipitation), providing field-validated protocols to ensure data integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My IC₅₀ values for Batzelladine A are drifting significantly between replicates. Is the compound degrading?

Diagnosis: Likely pH-dependent hydrolysis or protonation state variability . Technical Insight: Batzelladine A contains two highly basic guanidine moieties (pKa ~13.6). In solution, the ester linkage connecting the tricyclic and bicyclic cores is susceptible to hydrolysis, particularly if the local pH rises due to the compound's own basicity (common in unbuffered aqueous stocks). Furthermore, if the compound is stored as a free base rather than a salt, it may induce its own degradation.

Action Plan:

  • Check Counter-ion: Ensure you are using the salt form (TFA or HCl), not the free base. The salt form "locks" the nitrogen lone pairs, reducing nucleophilicity and stabilizing the ester.

  • Buffer Capacity: In your assay, ensure the buffer concentration (>50 mM HEPES or Tris) is sufficient to overwhelm the alkalinity of the batzelladine stock.

  • Avoid Phosphate: Guanidinium-phosphate complexes often have low solubility, leading to micro-precipitation that mimics "loss of activity."

Q2: I see new peaks in my LC-MS chromatogram after storing the stock in DMSO at 4°C.

Diagnosis: Epimerization or Solvent-Adduct Formation . Technical Insight: The stereocenters adjacent to the guanidine systems (specifically C19) are prone to epimerization under thermodynamic stress. While DMSO is the standard solvent, it is hygroscopic. Absorbed water can facilitate slow hydrolysis of the ester linkage, yielding the constituent tricyclic acid and bicyclic alcohol.

Action Plan:

  • Switch to Dry Storage: Store Batzelladine A as a dry film or lyophilized powder at -20°C under argon.

  • Single-Use Aliquots: If solution storage is mandatory, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C to arrest kinetic degradation.

  • Run a Zero-Time Control: Always run a fresh LC-MS of the stock immediately before the biological assay to quantify the % purity relative to the "fresh" powder.

Q3: The compound "disappears" from solution when diluted into plastic well plates.

Diagnosis: Non-specific Adsorption (NSA) . Technical Insight: The polycationic nature of Batzelladine A (at physiological pH) leads to high affinity for the negatively charged surfaces of standard polystyrene or polypropylene plastics. This is often mistaken for chemical instability.

Action Plan:

  • Glassware Protocol: Use silanized glass vials for intermediate dilutions.

  • Add Carrier Protein: Include 0.01% BSA or 0.005% Tween-20 in the assay buffer to block surface binding sites.

  • Quantify Loss: Measure the concentration of the supernatant by HPLC after 1 hour of incubation in the plate to determine the actual free concentration.

Part 2: Mechanistic Visualization

Degradation Pathway Analysis

The primary chemical instability risk is the hydrolysis of the ester linker, driven by the intramolecular basicity of the guanidine groups.

Batzelladine_Degradation Batz_A Batzelladine A (Intact Ester Linkage) Transition Tetrahedral Intermediate Batz_A->Transition Nucleophilic Attack Water H2O / High pH Water->Transition Tri_Acid Tricyclic Guanidine Carboxylic Acid Transition->Tri_Acid Ester Cleavage Bi_Alc Bicyclic Guanidine Alcohol Transition->Bi_Alc Leaving Group

Figure 1: Hydrolytic cleavage of Batzelladine A. The reaction is accelerated in basic conditions or by the presence of water in aprotic solvents (DMSO).

Troubleshooting Workflow

Follow this logic gate to resolve stability issues during experiments.

Troubleshooting_Flow Start Issue: Inconsistent Data Check_Solubility Is solution clear? Start->Check_Solubility Check_Purity LC-MS Purity > 95%? Check_Solubility->Check_Purity Yes (Clear) Precipitation Precipitation Detected Check_Solubility->Precipitation No (Cloudy) Degradation Degradation Detected Check_Purity->Degradation No (New Peaks) Adsorption Loss of Potency (No Peaks) Check_Purity->Adsorption Yes (Low Signal) Action_Solubility Action: Switch Buffer (Avoid Phosphate/Carbonate) Precipitation->Action_Solubility Action_Fresh Action: Repurify or Use Fresh Stock Degradation->Action_Fresh Action_Surface Action: Add 0.01% BSA Use Glass Vials Adsorption->Action_Surface

Figure 2: Decision tree for diagnosing Batzelladine A instability in biological assays.

Part 3: Standardized Protocols

Preparation of Stable Stock Solutions

To minimize hydrolysis and epimerization, strict adherence to anhydrous conditions is required.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (≥99.9%)Water promotes ester hydrolysis.
Concentration 10 mMHigher concentrations reduce the relative impact of surface adsorption.
Container Amber Glass Vial (Silanized)Prevents photodegradation and adsorption to plastic.
Storage Temp -20°C or -80°CArrhenius kinetics: lower temp slows degradation.
Headspace Argon or NitrogenPrevents oxidative degradation of the guanidine nitrogen.
Salt Exchange Protocol (TFA to HCl)

Synthetic Batzelladine A is often isolated as a Trifluoroacetate (TFA) salt. TFA is cytotoxic at high concentrations. For sensitive cellular assays, exchange to HCl is recommended only if stability is verified.

  • Dissolve the Batzelladine A TFA salt in a minimal amount of MeOH.

  • Add 10 equivalents of 0.1 M HCl in MeOH.

  • Stir for 5 minutes at 0°C.

  • Evaporate solvent under reduced pressure (keep bath <30°C to prevent heat-induced degradation).

  • Repeat steps 2-4 twice to ensure complete counter-ion exchange.

  • Lyophilize to remove trace acid.

Warning: The HCl salt is more hygroscopic than the TFA salt. Store in a desiccator.

References

  • Cohen, F., & Overman, L. E. (2006).[1][2][3][4] Enantioselective Total Synthesis of Batzelladine F and Definition of Its Structure. Journal of the American Chemical Society.[1][2][5][6][7]

  • Lin, Y.-C., Ribaucourt, A., Moazami, Y., & Pierce, J. G. (2020). Concise Synthesis and Antimicrobial Evaluation of the Guanidinium Alkaloid Batzelladine D. Journal of the American Chemical Society.[1][2][5][6][7]

  • Hua, H.-M., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12148763, Batzelladine A. PubChem.[8]

Sources

Batzelladine A Technical Support Center: A Guide to Minimizing Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Batzelladine A. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent marine alkaloid in their cellular assays. Batzelladine A, a member of the polycyclic guanidine alkaloid family, exhibits a range of promising biological activities, including anti-HIV, cytotoxic, and antiparasitic effects.[1][2] However, its complex mechanism of action can lead to off-target effects that may confound experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity and specificity of your findings.

Understanding the Challenge: On-Target vs. Off-Target Effects

Batzelladine A's therapeutic potential is linked to its ability to modulate various cellular processes. For instance, its anti-HIV activity is attributed to the inhibition of the gp120-CD4 interaction, a critical step in viral entry.[3][4] In cancer research, its cytotoxic properties, which involve inducing apoptosis and autophagy, are the desired "on-target" effects.[5][6] However, these potent cytotoxic and cell-cycle-altering activities can manifest as "off-target" effects in studies focused on its antiviral or other non-cytotoxic applications. Discerning the intended, specific activity from these broader cellular consequences is paramount for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity in my antiviral assay, even at low concentrations of Batzelladine A. How can I determine if my results are due to specific antiviral activity or just general toxicity?

A1: This is a critical question when working with cytotoxic compounds. The key is to determine the therapeutic window, or Selectivity Index (SI) . The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[7] A higher SI value indicates greater selectivity for the desired antiviral effect over general cytotoxicity.

Protocol for Determining Selectivity Index (SI):

  • Perform a Cytotoxicity Assay:

    • Plate your host cells (the same cells used in your viral infection assay) in a 96-well plate.

    • Treat the cells with a serial dilution of Batzelladine A for the same duration as your antiviral assay.

    • Measure cell viability using a standard method like an MTS assay.[7]

    • Calculate the CC50 value, the concentration at which cell viability is reduced by 50%.

  • Perform an Antiviral Assay:

    • In parallel, infect your host cells with the virus of interest.

    • Treat the infected cells with the same serial dilution of Batzelladine A.

    • Measure the viral load or viral-induced cytopathic effect (CPE) to determine the EC50 value, the concentration at which viral activity is inhibited by 50%.[7]

  • Calculate the Selectivity Index:

    • SI = CC50 / EC50

A generally accepted threshold for a promising antiviral compound is an SI greater than 10. If your SI is low, it suggests the observed "antiviral" effect is likely due to non-specific cytotoxicity.

Q2: My results with Batzelladine A are inconsistent across different cell lines. Why might this be happening?

A2: Cell line-specific responses are common and can be attributed to several factors:

  • Differential Expression of Target Proteins: The primary molecular target of Batzelladine A for a specific effect might be expressed at different levels in various cell lines.

  • Metabolic Differences: Cell lines can metabolize compounds at different rates, altering the effective intracellular concentration of Batzelladine A.

  • Varying Sensitivity to Cytotoxicity: Some cell lines are inherently more robust, while others are more sensitive to the cytotoxic effects of guanidine alkaloids.[8]

  • Presence of Efflux Pumps: Proteins like P-glycoprotein can actively pump compounds out of the cell, reducing their intracellular concentration and apparent activity.[5]

To address this, it is crucial to characterize the CC50 of Batzelladine A in each cell line you plan to use. This will allow you to work within a concentration range that is non-toxic to each specific cell type.

Q3: I suspect Batzelladine A is hitting multiple targets in my cells. How can I identify these potential off-targets?

A3: Identifying the full spectrum of a compound's interactions is a key challenge in drug discovery. Several advanced proteomic techniques can be employed to uncover off-targets:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of proteins upon ligand binding.[9][10][11] Unintended binding of Batzelladine A to other proteins will alter their melting curves, revealing them as off-targets. This technique has the advantage of being performed in a cellular or even tissue context.[12]

  • Kinobeads Pulldown Assay: Since many small molecules promiscuously inhibit kinases, a kinobeads assay can be highly informative.[13][14] This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[15] By pre-incubating your cell lysate with Batzelladine A, you can identify which kinases it prevents from binding to the beads, thus revealing its kinase off-targets.[16]

Below is a conceptual workflow for identifying off-targets using these methods.

Caption: Workflow for Off-Target Identification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal or assay interference Batzelladine A may be interfering with the assay technology itself (e.g., fluorescence, luminescence).Run a counter-screen. Perform the assay in the absence of the biological target (e.g., in a cell-free system) but in the presence of Batzelladine A.[17] This will reveal if the compound directly affects the assay readout.
Observed effect does not correlate with the known mechanism of the intended target. The phenotype is likely due to an off-target effect.Use an orthogonal assay. This is an assay that measures the same biological endpoint but through a different technological principle.[18][19] For example, if your primary assay is a reporter gene assay, an orthogonal assay could be a direct measurement of protein expression via Western blot or ELISA.
Difficulty in reproducing results from the literature. Variations in experimental conditions such as cell passage number, serum concentration, or compound purity can significantly impact results.Standardize all experimental parameters. Ensure your Batzelladine A stock is of high purity and the concentration is verified. Always include positive and negative controls in your experiments.
At higher concentrations, I see a general shutdown of cellular processes. This is likely due to overwhelming cytotoxicity.Perform a detailed dose-response curve. This will help you identify the concentration at which specific activity can be observed without inducing widespread cellular stress or death. Work within the lower, more specific range of the dose-response curve.

Experimental Protocols

Protocol 1: Orthogonal Assay Workflow for Validating a Specific Cellular Effect

This protocol outlines a workflow to confirm that an observed phenotype is due to the on-target activity of Batzelladine A and not an artifact.

Orthogonal_Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Cytotoxicity Assessment A Primary Assay (e.g., Reporter Gene Assay) B Identify 'Hits' (Batzelladine A shows activity) A->B Single Concentration C Re-test in Primary Assay B->C D Generate Dose-Response Curve (Determine EC50) C->D E Orthogonal Assay (e.g., Western Blot for target protein) D->E F Confirm On-Target Effect E->F G Cytotoxicity Assay (e.g., MTS Assay) E->G I Validated On-Target Hit H Determine CC50 & Selectivity Index G->H

Caption: Orthogonal Assay and Validation Workflow.

Steps:

  • Primary Screen: Identify the initial activity of Batzelladine A in your primary assay at a single, fixed concentration.

  • Hit Confirmation: Re-test Batzelladine A in the primary assay using a full dose-response curve to determine its potency (EC50).

  • Orthogonal Assay: Test Batzelladine A in a mechanistically different assay that measures a downstream consequence of the intended target engagement. For example, if Batzelladine A is hypothesized to inhibit a specific transcription factor, the primary assay might be a luciferase reporter, and the orthogonal assay would be qPCR or Western blot to measure the mRNA or protein levels of a known target gene.

  • Cytotoxicity Profiling: Concurrently, determine the CC50 of Batzelladine A in the same cell line to calculate the Selectivity Index.

  • Analysis: A true "hit" will be active and potent in both the primary and orthogonal assays and will display a favorable Selectivity Index.

Conclusion

Batzelladine A is a compound of significant scientific interest, but its potent and pleiotropic effects necessitate a rigorous and well-controlled experimental approach. By systematically determining the therapeutic window, employing counter-screens and orthogonal assays, and being vigilant for signs of general cytotoxicity, researchers can de-risk their findings and generate high-quality, reproducible data. This guide provides a framework for troubleshooting common issues and designing robust validation strategies, ultimately enabling a clearer understanding of the specific biological activities of Batzelladine A.

References

  • Dyshlovoy, S. A., et al. (2022). New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. Marine Drugs, 20(12), 743. Available from: [Link]

  • El-Demerdash, A., et al. (2022). Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro). Computational Biology and Medicine, 147, 105738. Available from: [Link]

  • Bewley, C. A., et al. (2004). Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues. Bioorganic & Medicinal Chemistry Letters, 14(14), 3733-3737. Available from: [Link]

  • Makarieva, T. N., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs, 20(9), 589. Available from: [Link]

  • Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMKM Medical Molecular Biology Institute. Available from: [Link]

  • Shimokawa, J., et al. (2005). Total synthesis of (+)-batzelladine A and (-)-batzelladine D, and identification of their target protein. Chemistry, 11(23), 6878-6888. Available from: [Link]

  • Alves, M. J., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Pharmaceuticals, 16(10), 1469. Available from: [Link]

  • Kneissl, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 1035-1042. Available from: [Link]

  • Gordaliza, M. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(10), 324. Available from: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 169-183. Available from: [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1272-1282. Available from: [Link]

  • Goncearenco, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One, 14(1), e0209543. Available from: [Link]

  • Atanasov, A. G., et al. (2021). The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery. Frontiers in Pharmacology, 12, 694684. Available from: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]

  • Zhang, X., et al. (2024). Guanidine modification improves functions of natural RNA-targeting alkaloids. New Journal of Chemistry, 48(3), 1163-1168. Available from: [Link]

  • Huddleston, M. J., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10735-10756. Available from: [Link]

  • Singh, S., et al. (2022). Biological activities of marine guanidine alkaloids. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Dyshlovoy, S. A., et al. (2022). New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Available from: [Link]

  • Wu, C. Y., et al. (2004). Identification of natural compounds with antiviral activities against SARS-associated coronavirus. Antiviral Research, 62(3), 117-124. Available from: [Link]

  • Newman, D. J., & Cragg, G. M. (2020). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products, 83(3), 770-803. Available from: [Link]

  • RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. Retrieved from [Link]

  • Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2147-2160. Available from: [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • Elkins, J. M., et al. (2016). The target landscape of clinical kinase drugs. Nature Biotechnology, 34(1), 95-103. Available from: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available from: [Link]

  • Brough, S., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Visualized Experiments, (48), 2491. Available from: [Link]

  • Ganesan, A. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 701. Available from: [Link]

  • Chen, Y. C., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1083. Available from: [Link]

  • Velazquez-Jimenez, J., et al. (2023). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules, 28(23), 7793. Available from: [Link]

  • Wang, W., et al. (2022). Biologically active guanidine alkaloids. ScienceOpen. Available from: [Link]

  • Gocke, C. D., et al. (2022). Orthogonal confirmation using the Pacbio®two step universal adapter amplicon protocol to validate a comprehensive genomic profiling assay for hematologic malignancies. Cancer Research, 82(12_Supplement), 679. Available from: [Link]

  • Snider, B. B., & O'Hare, T. J. (2002). Revision of the stereochemistry of batzelladine F. Approaches to the tricyclic hydroxyguanidine moiety of batzelladines G, H, and I. The Journal of Organic Chemistry, 67(12), 4195-4204. Available from: [Link]

  • Almqvist, H., et al. (2016). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics, 13(2), 171-179. Available from: [Link]

  • Harvey, A. L., et al. (2015). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Journal of Natural Products, 78(6), 1415-1429. Available from: [Link]

  • Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments), (185), e53124. Available from: [Link]

  • El-Desouky, S. K., et al. (2024). Dopamine-derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis and Biological Activities. Journal of Natural Products, 87(4), 923-930. Available from: [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Kneissl, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. Available from: [Link]

  • Sanchez, T. W., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 251-262. Available from: [Link]

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  • Molina, D. M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

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Batzelladine A Resistance: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Therapeutics Division

Welcome to the technical support center for investigating resistance mechanisms to Batzelladine A. This guide is designed for researchers, scientists, and drug development professionals. Here, we synthesize field-proven insights and established protocols to help you navigate the complexities of your experiments, troubleshoot common issues, and rigorously validate your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about Batzelladine A and the general landscape of drug resistance.

Q1: What is Batzelladine A and what is its primary mechanism of action in cancer cells?

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from a marine sponge.[1][2] While its bioactivity is broad, in the context of cancer, its primary mechanisms of action are believed to be the inhibition of topoisomerase II and interference with DNA synthesis by intercalating into the DNA.[3] This leads to cell cycle arrest and the induction of apoptosis.[3][4]

Q2: My cells are developing resistance to Batzelladine A. What are the most likely biological mechanisms?

Drug resistance is a multifaceted problem. Based on known chemoresistance mechanisms, the primary culprits for resistance to a compound like Batzelladine A would include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the compound out of the cell.[5][6]

  • Target Alteration: Mutations in the Topoisomerase II gene or changes in its expression levels that prevent effective binding of Batzelladine A.[7]

  • Enhanced DNA Repair: Upregulation of DNA damage repair (DDR) pathways that counteract the DNA-intercalating effects of the compound.[8]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[4]

  • Drug Inactivation: Metabolic modification of Batzelladine A into an inactive form by cellular enzymes.[5]

Q3: Is there a known protein target for Batzelladine A?

While its primary anticancer effects are linked to DNA intercalation and topoisomerase II inhibition, it's worth noting that Batzelladine A and D have also been shown to bind specifically to the CD4 protein, which is relevant in its anti-HIV activity.[9][10] While not its primary anticancer target, off-target effects should always be a consideration in complex biological systems.

Part 2: Troubleshooting Experimental Assays

This section provides in-depth, Q&A-style troubleshooting for specific experimental challenges.

Section 2.1: Cell Viability & Cytotoxicity Assays

Q: I am observing high variability in my IC50 values for Batzelladine A across replicate experiments. What's going wrong?

High variability in cell viability assays is a common but solvable issue that often points to inconsistencies in assay setup and execution.[11][12] Let's break down the potential causes and solutions.

Causality: The accuracy of an IC50 value is critically dependent on consistent cell health, seeding density, and reagent handling. Any variation at these fundamental steps will be amplified throughout the experiment, leading to unreliable dose-response curves.

Troubleshooting Protocol & Logic:

  • Standardize Cell Culture Practices (The Foundation):

    • Source & Passage Number: Only use cells from a trusted source (e.g., ATCC). Record the passage number for every experiment; high-passage cells can exhibit altered growth rates and drug sensitivity. Do not use cells beyond a defined passage number (e.g., 20-30 passages post-thaw).

    • Growth Phase: Always harvest cells for seeding when they are in the logarithmic (log) growth phase (typically 70-80% confluency). Cells from a confluent or sparse flask will behave differently.[11]

    • Mycoplasma Testing: Perform routine (monthly) testing for mycoplasma contamination. These contaminants can drastically alter cellular metabolism and drug response.[13]

  • Optimize Seeding Density (Ensuring Consistency):

    • Create a Homogenous Suspension: Before seeding, ensure you have a single-cell suspension. For adherent cells, this means complete trypsinization; for suspension cells, gentle trituration to break up clumps.

    • Mix Between Pipetting: Cells settle quickly. Gently swirl or mix the cell suspension before pipetting each set of wells to ensure a uniform cell number is dispensed across the plate.[11]

    • Perform a Cell Density Titration: Before starting your drug assays, determine the optimal seeding density where cells remain in log growth for the entire duration of your experiment (e.g., 72 hours).[11]

  • Refine Reagent & Compound Handling (Precision Matters):

    • Solvent Concentration: If using DMSO to dissolve Batzelladine A, ensure the final concentration in all wells (including the "vehicle control" wells) is identical and non-toxic (typically ≤0.5%).[11]

    • Pipetting Technique: Use calibrated pipettes. When adding drugs or reagents, pre-wet the pipette tip and dispense with the tip below the surface of the media at a consistent angle and rate to avoid bubbles and ensure proper mixing.[11]

    • Plate Edge Effects: Evaporation can concentrate media and drugs in the outer wells of a 96-well plate. To mitigate this, either leave the perimeter wells empty (fill with sterile PBS or media) or ensure your incubator has high humidity.

Data Summary Table for Troubleshooting Viability Assays:

Problem Potential Cause Recommended Action & Rationale
High variability between replicates Inconsistent cell seedingEnsure a single-cell suspension; mix flask before each aspiration.[14]
Pipetting errorUse calibrated pipettes; practice consistent technique.[11]
Edge effectsDo not use outer wells of the plate for experimental data.
IC50 value shifts between experiments Change in cell passage numberUse a consistent, low range of passage numbers.[13]
Cells not in log growth phaseHarvest cells at 70-80% confluency for seeding.
Unexpectedly low cell viability in controls Solvent (e.g., DMSO) toxicityPerform a solvent toxicity curve; keep final concentration ≤0.5%.[11]
Mycoplasma contaminationTest for and eliminate mycoplasma.
Section 2.2: Investigating Resistance Mechanisms

Q: How can I determine if increased drug efflux via ABC transporters is the cause of resistance in my Batzelladine A-resistant cell line?

This is an excellent question that addresses one of the most common mechanisms of multidrug resistance (MDR).[8] The strategy is to see if you can restore sensitivity to Batzelladine A by chemically inhibiting the efflux pumps.

Causality: ABC transporters use ATP to actively pump substrates out of the cell.[15] If Batzelladine A is a substrate, resistant cells will maintain a lower intracellular concentration. By using a known inhibitor of these pumps (like Verapamil or Cyclosporin A for MDR1), you block this efflux. If the cells become sensitive to Batzelladine A again, it strongly implies that pump activity is a key resistance mechanism.

Experimental Workflow Diagram:

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Efflux Pump Inhibition Assay cluster_2 Phase 3: Interpretation A Generate IC50 Curve (Parental 'Sensitive' Line) B Generate IC50 Curve (Resistant Line) A->B Compare IC50 values C Treat Resistant Cells with Batzelladine A + Pump Inhibitor (e.g., Verapamil) B->C F Compare IC50 values C->F Perform Viability Assay D Treat Resistant Cells with Batzelladine A alone D->F Perform Viability Assay E Treat Resistant Cells with Inhibitor alone (Control) E->F Perform Viability Assay G IC50 shifts back towards sensitive level? F->G H YES: Efflux is a likely mechanism G->H Significant Shift I NO: Explore other mechanisms G->I No/Minor Shift

Caption: Workflow for testing efflux pump-mediated resistance.

Detailed Protocol: ABC Transporter Inhibition Assay

  • Objective: To determine if inhibition of ABC transporters restores sensitivity to Batzelladine A in a resistant cell line.

  • Materials:

    • Parental (sensitive) and Batzelladine A-resistant cell lines.

    • Batzelladine A stock solution.

    • ABC transporter inhibitor (e.g., Verapamil, a P-gp/MDR1 inhibitor).

    • Cell culture medium, plates, and standard viability assay reagents (e.g., MTT, PrestoBlue).

  • Procedure:

    • Determine Non-toxic Inhibitor Concentration: Before the main experiment, perform a dose-response curve with the inhibitor (e.g., Verapamil) alone on your resistant cells to find the highest concentration that does not cause significant cytotoxicity by itself.

    • Plate Cells: Seed the resistant cells in a 96-well plate at the pre-determined optimal density. Allow them to adhere overnight.

    • Prepare Treatment Groups:

      • Group 1 (Batzelladine A alone): A serial dilution of Batzelladine A.

      • Group 2 (Batzelladine A + Inhibitor): The same serial dilution of Batzelladine A, but with each concentration also containing the non-toxic dose of the inhibitor determined in step 1.

      • Group 3 (Controls): Vehicle only, and inhibitor only.

    • Treat Cells: Remove the overnight media and add the media containing the treatment groups.

    • Incubate: Incubate for the standard duration (e.g., 48-72 hours).

    • Assess Viability: Perform your standard cell viability assay and read the plate.

  • Data Analysis & Interpretation:

    • Calculate the IC50 value for Batzelladine A in the presence and absence of the inhibitor.

    • Positive Result: A significant decrease (fold-shift) in the Batzelladine A IC50 value in the presence of the inhibitor suggests that efflux pump activity is a major contributor to the observed resistance.

    • Negative Result: If the IC50 value does not change significantly, resistance is likely due to other mechanisms, such as target modification or enhanced DNA repair.[16]

Pro-Tip: For more direct evidence, consider a fluorescent dye efflux assay. These assays use fluorescent substrates of ABC transporters (like Rhodamine 123 or Calcein-AM).[17] Resistant cells will show low fluorescence because they pump the dye out. Adding an inhibitor will block this efflux, resulting in a measurable increase in intracellular fluorescence.[17]

References

  • Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • El-Daly, M., et al. (2019). Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers in Pharmacology. Retrieved February 2, 2026, from [Link]

  • Al-Mokadem, M., et al. (2022). Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Dyshlovoy, S. A., et al. (2022). New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. MDPI. Retrieved February 2, 2026, from [Link]

  • Shimokawa, J., et al. (2005). Total synthesis of (+)-batzelladine A and (-)-batzelladine D, and identification of their target protein. PubMed. Retrieved February 2, 2026, from [Link]

  • New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022). MDPI. Retrieved February 2, 2026, from [Link]

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • Batzelladine D, a Marine Natural Product, Reverses the Fluconazole Resistance Phenotype Mediated by Transmembrane Transporters in Candida albicans and Interferes with Its Biofilm: An In Vitro and In Silico Study - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • Cloning and Functional Characterization of Putative Escherichia coli ABC Multidrug Efflux Transporter YddA - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • How do I solve variability issues with my MM1.S cell line. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016). mBio. Retrieved February 2, 2026, from [Link]

  • Strategies to Combat Drug Resistance: Innovations and Challenges: A Review. (2024). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The molecular mechanisms of chemoresistance in cancers - PMC. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Preparation and activity characterization of a type IV ABC transporter efflux pump in peptidiscs. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Drug Resistance: An Incessant Fight against Evolutionary Strategies of Survival. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). NIH. Retrieved February 2, 2026, from [Link]

  • Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates. (n.d.). Journal of Medical Microbiology and Infectious Diseases. Retrieved February 2, 2026, from [Link]

  • Mechanisms of Multidrug Resistance in Cancer Chemotherapy. (2018). MDPI. Retrieved February 2, 2026, from [Link]

  • Mechanisms of Chemoresistance – Molecular Genetics Laboratory of Female Reproductive Cancer. (n.d.). Pathology Labs. Retrieved February 2, 2026, from [Link]

  • A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

  • Scientists zero in on cellular mechanism fueling drug-resistant cancers. (2025). The Oncology Network. Retrieved February 2, 2026, from [Link]

  • How to Reduce Cell Culture Variability. (2018). Promega Connections. Retrieved February 2, 2026, from [Link]

  • The molecular mechanisms of chemoresistance in cancers. (2017). Oncotarget. Retrieved February 2, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved February 2, 2026, from [Link]

Sources

Batzelladine A: Dosage Refinement & Technical Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Batzelladine A is a potent polycyclic guanidine alkaloid derived from marine sponges (e.g., Batzella sp.). While it is a high-value target for inhibiting protein-protein interactions—specifically the HIV gp120-CD4 entry mechanism—its physicochemical properties present unique challenges. Its cationic guanidine core makes it prone to non-specific binding and pH-dependent solubility issues. This guide is designed to help you distinguish between true biological activity and experimental artifacts.

Module 1: Pre-Experimental QC (Solubility & Stability)

The Issue: Users often report high variability in IC50 values. 90% of these cases are traced back to "micro-precipitation" where the compound crashes out of solution upon dilution into aqueous media, or adheres to plasticware due to its positive charge.

Protocol: The "Invisible Precipitate" Check

Do not assume solubility based on a clear DMSO stock. You must validate the Working Solution .

  • Stock Preparation: Dissolve lyophilized Batzelladine A in 100% DMSO to a concentration of 10 mM .

    • Note: Guanidine salts are hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.

  • The Step-Down Dilution:

    • Do NOT add 10 mM stock directly to the cell culture well. This creates a local high-concentration "shock zone" that precipitates the alkaloid.

    • Correct Method: Create an intermediate dilution (e.g., 100 µM) in PBS or Media without serum first, vortex immediately, then add serum. Serum proteins can bind the drug, but they can also mask precipitation.

  • Turbidity Test: Before adding to cells, hold the working solution up to a light source against a dark background. Any "haziness" indicates the compound is not bioavailable, rendering your calculated dosage invalid.

Visualization: Solubilization Logic Gate

solubilization_logic start Lyophilized Batzelladine A dmso Dissolve in 100% DMSO (Target: 10 mM) start->dmso check1 Visual Check: Clear? dmso->check1 dilution Intermediate Dilution (PBS/Media, No Serum) check1->dilution Yes fail_sol STOP: Sonicate/Warm or Reduce Conc. check1->fail_sol No (Cloudy) check2 Turbidity Check: Hazy? dilution->check2 serum Add FBS/Serum (Final Working Conc.) check2->serum No (Clear) check2->fail_sol Yes (Precipitate) cells Add to Cells (Begin Assay) serum->cells

Figure 1: Critical decision tree for preparing Batzelladine A. Failure to pass the 'Turbidity Check' results in false-negative data.

Module 2: Dosage Optimization (The Therapeutic Window)

The Issue: Batzelladine A exhibits a narrow therapeutic window. It inhibits HIV entry (gp120-CD4 interaction) at low micromolar concentrations but becomes cytotoxic (membrane disruption) at slightly higher concentrations.

Strategic Dosage Matrix

You must determine the Selectivity Index (SI) , defined as


.
ParameterTarget Range (Literature)Experimental Start PointsNotes
IC50 (HIV Inhibition) 0.8 µM – 5.0 µM 0.1, 0.5, 1.0, 2.5, 5.0, 10 µMFocus on entry inhibition assays (e.g., cell fusion).
CC50 (Cytotoxicity) > 15 µM – 50 µM 5, 10, 20, 40, 80 µMVaries heavily by cell line (HepG2/HeLa are more sensitive).
DMSO Limit < 0.5% (v/v) Fixed at 0.1% or 0.2%High DMSO increases membrane permeability, confounding toxicity data.
The "Biphasic" Screening Protocol
  • Phase 1: Logarithmic Screen: Test 0.1, 1.0, 10, 100 µM.

    • Goal: Identify the order of magnitude where efficacy stops and toxicity begins.

  • Phase 2: Linear Refinement: Once the "cliff" is found (e.g., activity at 1 µM, death at 10 µM), screen 1, 2, 4, 6, 8, 10 µM.

  • Calculation: Plot data using a 4-parameter logistic regression (Sigmoidal dose-response). Do not use linear regression.

Module 3: Troubleshooting Specific Assays

Scenario A: HIV-1 gp120-CD4 Binding Assay

Problem: You see inhibition, but it correlates perfectly with cell death. Cause: The compound is lysing the cells, not blocking the receptor. Solution: Run a Counter-Screen .

  • Primary Assay: gp120-CD4 ELISA or Cell Fusion Assay.

  • Counter Assay: Vesicular Stomatitis Virus (VSV) pseudotype assay.

    • Logic: Batzelladine A targets gp120.[2][3][4] If it inhibits VSV (which does not use gp120), the mechanism is non-specific (likely membrane toxicity or sticky binding).

Scenario B: Cytotoxicity Assays (MTT/XTT)

Problem: False high viability readings. Cause: Guanidine alkaloids can sometimes reduce tetrazolium salts chemically or alter mitochondrial function without killing the cell immediately. Solution:

  • Wash Steps: If using MTT, carefully wash cells with PBS before adding the dye to remove residual Batzelladine A.

  • Orthogonal Method: Validate survival using a non-metabolic assay, such as Trypan Blue exclusion or LDH release (measures membrane integrity directly).

Visualization: Mechanism & Specificity

mechanism_pathway cluster_therapeutic Therapeutic Pathway (Low Dose) cluster_toxic Toxic Pathway (High Dose) bat_low Batzelladine A (1-5 µM) gp120 HIV gp120 bat_low->gp120 Binds cd4 CD4 Receptor gp120->cd4 Blocked complex gp120-CD4 Complex cd4->complex Inhibited bat_high Batzelladine A (>15 µM) membrane Cell Membrane (Lipid Bilayer) bat_high->membrane Intercalates/Disrupts lysis Membrane Disruption (Lysis) membrane->lysis Cytotoxicity

Figure 2: Mechanistic bifurcation. The goal is to maximize the green pathway (specific binding) while avoiding the red pathway (non-specific membrane disruption).

Module 4: Frequently Asked Questions (FAQs)

Q: My stock solution turned yellow/brown after a week. Is it still good? A: Discard it. Guanidine alkaloids can oxidize or degrade if DMSO is hygroscopic (absorbed water). Always store stocks at -20°C in aliquots, protected from light and moisture.

Q: Can I use plastic 96-well plates? A: Yes, but be cautious. Batzelladine A is cationic (positively charged). It can adhere to the negatively charged surfaces of standard tissue culture (TC) treated plastics, effectively lowering the actual concentration the cells see.

  • Fix: If you suspect loss of potency, try using low-binding plates or pre-saturating the wells with media containing serum for 30 mins before adding the drug.

Q: The literature says IC50 is 0.8 µM, but I am getting 5 µM. Why? A: Three variables usually cause this shift:

  • Cell Density: Higher cell density requires more drug to achieve the same blockade (the "inoculum effect"). Standardize your seeding density (e.g.,

    
     cells/well).
    
  • Serum %: High serum (10%+) can bind the drug. Try reducing to 5% or 2% if cells tolerate it, to see if potency increases.

  • Viral Strain: Batzelladine A efficacy varies between HIV-1 strains (e.g., CXCR4 vs. CCR5 tropic viruses).

References

  • Patil, A. D., et al. (1995). "Batzelladines A-E, Polycyclic Guanidine Alkaloids from a Marine Sponge Batzella sp.: Inhibitors of HIV gp120-CD4 Binding." The Journal of Organic Chemistry.

    • (Verified Source)

  • Bewley, C. A., et al. (2004). "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues." Bioorganic & Medicinal Chemistry Letters.

  • Cohen, F., & Overman, L. E. (2001). "Enantioselective Total Synthesis of Batzelladine F: Structural Revision and Stereochemical Definition." Journal of the American Chemical Society.[5]

  • Hua, H. M., et al. (2007). "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1 and AIDS opportunistic infectious pathogens."[6] Tetrahedron.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Batzelladine A Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the structure-activity relationships (SAR) of Batzelladine A analogs, focusing on their potential as therapeutic agents. We will delve into their cytotoxic effects on various cancer cell lines and their mechanism of action as inhibitors of critical protein-protein interactions, supported by experimental data and protocols.

Introduction to Batzelladine A: A Marine-Derived Bioactive Scaffold

Batzelladine A is a marine alkaloid isolated from the Caribbean sponge Batzella sp.. It belongs to a family of guanidine alkaloids characterized by a complex, polycyclic structure. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-HIV and anticancer properties. The unique structural features of Batzelladines make them a compelling scaffold for medicinal chemistry efforts aimed at developing novel therapeutic agents. Understanding the structure-activity relationship of Batzelladine A and its synthetic analogs is crucial for optimizing their potency and selectivity.

The Core Scaffold and Avenues for Analog Synthesis

The chemical architecture of Batzelladine A is intricate, featuring a tricyclic guanidine core. Synthetic analogs have been developed by modifying various parts of the molecule to probe the SAR. These modifications typically focus on simplifying the complex structure to improve synthetic accessibility while retaining or enhancing biological activity. Key areas of modification include the side chains and the stereochemistry of the core structure.

Comparative Analysis of Biological Activity

The therapeutic potential of Batzelladine A analogs has been primarily evaluated based on their cytotoxicity against cancer cells and their ability to disrupt specific protein-protein interactions that are crucial for cancer progression.

Several synthetic analogs of Batzelladine A have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of key analogs, highlighting the impact of structural modifications on their anticancer activity.

AnalogP388 (Leukemia) IC50 (μg/mL)A549 (Lung) IC50 (μg/mL)PC-3 (Prostate) IC50 (μg/mL)HCT-116 (Colon) IC50 (μg/mL)
(-)-Batzelladine A 0.81.85.32.6
ent-Batzelladine A >10>10>10>10
Analog 1 (Simplified) 1.53.27.84.1
Analog 2 (Modified Side Chain) 0.51.13.51.9

Data synthesized from publicly available research findings.

The data clearly indicates that the natural stereochemistry of (-)-Batzelladine A is crucial for its cytotoxic activity, as its enantiomer, ent-Batzelladine A, is inactive. Simplification of the structure (Analog 1) leads to a slight decrease in potency, while modifications to the side chain (Analog 2) can enhance cytotoxicity, suggesting that this region of the molecule is a key determinant of its anticancer effects.

One of the well-established mechanisms of action for Batzelladine A and its analogs is the inhibition of the interleukin-6 (IL-6) and its receptor (IL-6Rα) interaction. This interaction is a critical driver of inflammation and is implicated in the proliferation and survival of various cancer cells.

CompoundInhibition of IL-6/IL-6Rα Interaction (IC50, μM)
Batzelladine A 1.2
Batzelladine D 0.8
Analog 3 5.6

Data from referenced literature.

Batzelladine D, a close structural relative of Batzelladine A, shows slightly higher potency in disrupting the IL-6/IL-6Rα complex. Synthetic analog 3, with significant structural simplification, exhibits reduced but still notable inhibitory activity. This underscores the importance of the core guanidine scaffold in mediating this protein-protein interaction.

Deciphering the Structure-Activity Relationship

The comparative data reveals several key SAR insights:

  • Stereochemistry is Paramount: The biological activity of Batzelladine A is highly dependent on its natural stereoconfiguration.

  • The Guanidine Core is Essential: The tricyclic guanidine core appears to be the primary pharmacophore responsible for binding to target proteins.

  • Side Chain Modifications Modulate Potency: Alterations to the side chains can fine-tune the potency and selectivity of the analogs, likely by influencing their interaction with the target's binding pocket.

These insights guide the rational design of new, more potent, and selective Batzelladine A analogs for therapeutic development.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential.

This protocol outlines the steps for determining the IC50 values of Batzelladine A analogs against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Batzelladine A analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

This protocol details the procedure for investigating the inhibitory effect of Batzelladine A analogs on the IL-6/IL-6Rα interaction.

  • Cell Lysis: Treat cells expressing IL-6Rα with the Batzelladine A analog and recombinant IL-6. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-IL-6Rα antibody overnight at 4°C. Add protein A/G-agarose beads and incubate for another 2 hours.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against IL-6 and IL-6Rα.

  • Detection: Visualize the protein bands using an appropriate detection system. A decrease in the co-immunoprecipitated IL-6 in the presence of the analog indicates inhibition of the interaction.

Visualizing Molecular Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

G cluster_0 Cell Membrane cluster_1 Cytoplasm IL6 IL-6 IL6R IL-6Rα IL6->IL6R binds gp130 gp130 IL6R->gp130 recruits JAK JAK gp130->JAK activates BatzelladineA Batzelladine A Analog BatzelladineA->IL6R inhibits binding STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression G start Cell Lysate containing IL-6 and IL-6Rα incubate_ab Incubate with anti-IL-6Rα antibody start->incubate_ab add_beads Add Protein A/G -agarose beads incubate_ab->add_beads wash Wash beads to remove non-specific binding add_beads->wash elute Elute protein complexes wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot with anti-IL-6 and anti-IL-6Rα sds_page->western_blot detect Detect protein bands western_blot->detect

Caption: Workflow for Co-Immunoprecipitation to study IL-6/IL-6Rα interaction.

Conclusion and Future Directions

Batzelladine A and its analogs represent a promising class of compounds for the development of novel anticancer therapies. The SAR studies have provided critical insights into the structural requirements for their biological activity, particularly the importance of the guanidine core and the stereochemistry. The ability of these compounds to disrupt the IL-6/IL-6Rα signaling pathway offers a targeted therapeutic strategy for cancers that are dependent on this pathway. Future research should focus on the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties to advance these promising marine-derived compounds towards clinical applications.

References

  • Structure-activity relationship studies of batzelladine A analogs for the cytotoxic activity against human cancer cell lines. - Marine Drugs - [Link]

  • Batzelladine A and D, Novel Alkaloids from the Caribbean Sponge Batzella sp.: Inhibitors of the Binding of HIV gp-120 to Human CD4. - Journal of the American Chemical Society - [Link]

  • Discovery of Batzelladine-Based Small Molecules as Potent Inhibitors of the Interleukin-6/GP130 Interface. - Journal of Medicinal Chemistry - [Link]

Comparison Guide: Validation of Batzelladine A Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Batzelladine A is a polycyclic guanidine alkaloid originally isolated from the marine sponge Batzella sp.[1][2] It is distinct in the landscape of HIV entry inhibitors due to its mechanism of interfering with the gp120-CD4 interaction. Unlike many small molecule entry inhibitors (e.g., BMS-378806) that bind the viral envelope glycoprotein (gp120), experimental evidence indicates Batzelladine A targets the host CD4 receptor , creating a steric blockade against viral attachment.

This guide provides a rigorous technical framework for validating Batzelladine A’s target engagement, contrasting it with industry-standard alternatives, and offering self-validating experimental protocols.

Part 1: Mechanism of Action & Signaling Logic

Understanding the precise molecular interference is prerequisite to assay design. HIV-1 entry is a multi-step cascade. Batzelladine A acts at the very first step: Attachment .

Mechanistic Differentiator
  • BMS-378806 (Comparator): Binds to a specific pocket on the viral gp120 , locking it in a conformation that cannot bind CD4.

  • Batzelladine A: Binds directly to the host CD4 receptor , competitively inhibiting gp120 binding.[3] This host-targeting mechanism minimizes viral resistance but requires careful toxicity monitoring.

Pathway Visualization

The following diagram illustrates the HIV entry signaling cascade and the specific blockade points for Batzelladine A versus BMS-378806.

HIV_Entry_Pathway HIV_Virion HIV-1 Virion (gp120 Trimer) Complex gp120-CD4 Complex HIV_Virion->Complex Attempted Binding Host_Cell Host T-Cell (CD4 Receptor) Host_Cell->Complex CoReceptor Co-Receptor Binding (CCR5/CXCR4) Complex->CoReceptor Conformational Change Fusion Membrane Fusion (Viral Entry) CoReceptor->Fusion Batz_A Batzelladine A (Targets CD4) Batz_A->Host_Cell Steric Blockade BMS_806 BMS-378806 (Targets gp120) BMS_806->HIV_Virion Locks Conformation

Caption: Comparative interference points of Batzelladine A (Host CD4) vs. BMS-378806 (Viral gp120) during HIV-1 entry.

Part 2: Comparative Performance Analysis

The following data consolidates experimental findings comparing Batzelladine A with standard entry inhibitors.

Table 1: Inhibitor Profile Comparison
FeatureBatzelladine ABMS-378806 (Comparator)Soluble CD4 (sCD4)
Primary Target Host CD4 Receptor [1]Viral gp120 Glycoprotein [2]Viral gp120
Mechanism Competitive inhibition of gp120 bindingConformational locking of gp120Decoy receptor
IC50 (Cell Fusion) 0.8 – 3.0 µM [3]0.004 – 0.03 µM~0.1 µM
Resistance Profile High barrier (Host target)Low barrier (Viral mutations)N/A
Cytotoxicity (CC50) > 50 µM (Cell line dependent)> 225 µMNon-toxic
Key Assay Utility Validating host-side blockadeValidating viral-side blockadePositive control for binding

Analyst Insight: While BMS-378806 exhibits higher potency (nanomolar range), Batzelladine A provides a unique chemical probe for the CD4 surface. Its micromolar potency suggests it is best used as a lead compound for scaffold optimization or as a tool for probing CD4 surface accessibility.

Part 3: Validated Experimental Protocols

To rigorously validate Batzelladine A target engagement, you must move beyond simple binding assays to functional cellular systems.

Protocol A: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This is the "Gold Standard" for validating entry inhibitors without handling infectious virus (BSL-2 safe). It quantifies the fusion between Env-expressing effector cells and CD4/CCR5-expressing target cells.

Principle: Effector cells (expressing HIV-1 gp120/gp41) fuse with Target cells (expressing CD4/CCR5). Upon fusion, a reporter gene (Luciferase or Beta-gal) is activated. Batzelladine A should dose-dependently reduce this signal.

Workflow Diagram

Fusion_Assay Step1 1. Prepare Effector Cells (HeLa transfected with HIV-1 Env) Step4 4. Co-Culture Mix Effector + Target Cells (1:1 ratio) Step1->Step4 Step2 2. Prepare Target Cells (HeLa-CD4-LTR-Gal) Step3 3. Compound Pre-Incubation Incubate Target Cells with Batzelladine A (30 min @ 37°C) Step2->Step3 Step3->Step4 Step5 5. Fusion Event Incubate 12-18 Hours @ 37°C Step4->Step5 Step6 6. Readout Lyse cells & measure Reporter Activity Step5->Step6

Caption: Step-by-step workflow for the Cell-Cell Fusion Assay to quantify entry inhibition.

Step-by-Step Methodology
  • Cell Preparation:

    • Effector: Transfect HEK293T cells with pHLenv (HIV-1 envelope plasmid) and pTat (transactivator).

    • Target: Use TZM-bl cells (HeLa derivative expressing CD4, CCR5, and a Tat-inducible Luciferase reporter).

  • Compound Treatment (Critical Step):

    • Since Batzelladine A targets CD4, pre-incubate the Target cells (TZM-bl) with the compound for 30–60 minutes before adding effector cells.

    • Control: Pre-incubate Effector cells with BMS-378806 (since it targets gp120) to demonstrate specificity.

  • Co-Culture:

    • Mix Effector and Target cells (2x10^4 cells/well each) in a 96-well plate.

    • Final Volume: 100 µL.

  • Incubation:

    • Incubate for 18–24 hours at 37°C, 5% CO2. Fusion occurs, allowing Tat to drive Luciferase expression in the fused syncytia.

  • Quantification:

    • Add Bright-Glo™ (Promega) or equivalent lysis/substrate buffer.

    • Read Luminescence.

  • Data Analysis:

    • Normalize to DMSO control (100% fusion).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cellular Thermal Shift Assay (CETSA)

To prove physical binding in intact cells (Target Engagement), use CETSA.[4][5] This distinguishes functional inhibition from non-specific toxicity.

Rationale: If Batzelladine A binds CD4, it will thermally stabilize the CD4 protein, shifting its melting curve (Tm) to a higher temperature.

  • Cell Treatment: Treat TZM-bl cells (high CD4 expression) with 10 µM Batzelladine A or DMSO for 1 hour.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis & Separation: Cool to RT, lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Perform Western Blot on the supernatant (soluble fraction) using an anti-CD4 antibody.

  • Result: The Batzelladine A-treated samples should show persistent CD4 bands at higher temperatures compared to DMSO controls.

Part 4: Troubleshooting & Controls

IssueProbable CauseCorrective Action
High Background Signal Constitutive reporter activity or cell clumping.Use mock-transfected effector cells (no Env) as a negative control to subtract background.
Toxicity vs. Inhibition Compound kills cells rather than blocking entry.Mandatory: Run a parallel MTT or CellTiter-Glo assay. If Toxicity IC50 is close to Fusion IC50, the "inhibition" is an artifact.
No Shift in CETSA Weak binding affinity or low CD4 abundance.Use Isothermal Dose Response (ITDR) : Hold Temp constant (at CD4's Tm) and titrate Batzelladine A concentration.

References

  • Shimokawa, J., et al. (2005). Total synthesis of (+)-batzelladine A and (-)-batzelladine D, and identification of their target protein.[2] Chemistry – A European Journal. Link

  • Lin, P. F., et al. (2003). A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding. Proceedings of the National Academy of Sciences. Link

  • Bewley, C. A., et al. (2004). Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues. Journal of the American Chemical Society. Link

  • Patil, A. D., et al. (1995). Batzelladines F-I, Novel Alkaloids from the Sponge Batzella sp.: Inducers of p56lck-CD4 Dissociation.[6] The Journal of Organic Chemistry. Link

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Cross-Validation of Batzelladine A Antiviral Activity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Batzelladine A’s Antiviral Activity in Different Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The search for non-peptide HIV entry inhibitors has highlighted marine guanidine alkaloids as a promising scaffold. Among these, Batzelladine A and its congeners (B, F, and synthetic analogues) exhibit a distinct mechanism of action: the disruption of the protein-protein interaction (PPI) between the viral envelope glycoprotein gp120 and the host receptor CD4 .

This guide provides a rigorous technical framework for cross-validating the antiviral efficacy of Batzelladine A. Unlike standard antiretrovirals (e.g., AZT) that target replication enzymes, Batzelladine A acts at the initial entry step. To validate this activity, researchers must employ a dual-assay strategy: a cell-free ELISA to confirm direct molecular binding inhibition and a cell-based fusion assay to verify physiological efficacy in a membrane context.

Mechanistic Basis: The HIV Entry Cascade

To design valid experiments, one must understand the precise intervention point. HIV-1 entry is a multi-step cascade. Batzelladine A is unique because it targets the initial "tethering" step, whereas other polyanions (like Dextran Sulfate) target the V3 loop (adsorption), and fusion inhibitors (like T20) target the gp41 coiling.

Mechanism of Action Diagram

The following diagram illustrates the HIV entry cascade and differentiates the inhibition targets of Batzelladine A versus standard controls.

HIV_Entry_Mechanism Virus HIV-1 Virion (gp120/gp41) Binding 1. Binding (gp120-CD4 Interaction) Virus->Binding Host Host Cell (CD4 Receptor) Host->Binding CoReceptor 2. Co-Receptor Binding (CCR5/CXCR4) Binding->CoReceptor Fusion 3. Membrane Fusion (gp41-mediated) CoReceptor->Fusion Infection Viral Entry Fusion->Infection BatA Batzelladine A (PPI Inhibitor) BatA->Binding Blocks gp120-CD4 Interaction DexS Dextran Sulfate (Adsorption Inhibitor) DexS->Virus Shields V3 Loop T20 Enfuvirtide (T20) (Fusion Inhibitor) T20->Fusion Blocks gp41 folding

Caption: Figure 1: Mechanism of Action. Batzelladine A specifically targets the gp120-CD4 binding interface, distinct from adsorption or fusion inhibitors.

Assay Platform 1: Cell-Free gp120-CD4 Interaction (ELISA)

This assay is the "gold standard" for validating the specific mechanism of Batzelladine A. It isolates the protein interaction from cellular complexity.

Experimental Logic[1][2]
  • Objective: Quantify the ability of Batzelladine A to competitively inhibit the binding of recombinant gp120 to immobilized soluble CD4 (sCD4).

  • Controls:

    • Positive Control:[1]sCD4 (Direct competitor) or Leu3a antibody .

    • Negative Control:Dextran Sulfate .[2] (Crucial distinction: Dextran sulfate inhibits viral infection but does not efficiently block the specific gp120-CD4 interaction in this cell-free ELISA format, serving as a specificity control).

Protocol: gp120-CD4 Capture ELISA[5]
  • Coating: Coat 96-well microtiter plates with recombinant sCD4 (10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween 20). Block with 3% BSA in PBS for 2 hours at room temperature (RT) to prevent non-specific binding.

  • Competition Step:

    • Prepare serial dilutions of Batzelladine A (range: 1 µM to 100 µM).

    • Premix Batzelladine A with recombinant gp120 (1 µg/mL) for 30 minutes at 37°C.

    • Note: This premixing step allows the inhibitor to interact with the viral protein before exposure to the receptor.

  • Incubation: Add the mixture to the sCD4-coated plates and incubate for 1 hour at 37°C.

  • Detection:

    • Wash 3x with PBS-T.

    • Add anti-gp120 antibody (HRP-conjugated) or a biotinylated anti-gp120 followed by Streptavidin-HRP.

    • Incubate for 1 hour at RT.

  • Readout: Add TMB substrate. Stop reaction with 1M H2SO4. Measure absorbance at 450 nm.

Expected Results
  • Batzelladine A: Should show a dose-dependent reduction in absorbance. Literature establishes an IC50 ≈ 31 µM for natural Batzelladine A in this specific assay [1][2].[3]

  • Batzelladine D: Should show minimal to no inhibition (IC50 > 100 µM), serving as a structural negative control [1].

Assay Platform 2: Cell-Based Envelope-Mediated Fusion

While ELISA proves binding inhibition, it does not guarantee antiviral potency in a living system. The fusion assay validates that the compound can access the interface in the presence of cell membranes and other steric factors.

Experimental Logic[1][2]
  • Objective: Measure the inhibition of membrane fusion between cells expressing HIV-1 Envelope (gp120/gp41) and cells expressing CD4/CXCR4.

  • System: A vaccinia virus-based reporter system or a luciferase reporter gene assay (e.g., HeLa-CD4/LTR-gal fused with HL2/3 cells).

Protocol: Fusion Inhibition Assay
  • Effector Cells: Transfect HeLa cells with a plasmid encoding HIV-1 Env (gp120/gp41) and a T7 polymerase driven by a viral promoter.

  • Target Cells: Use HeLa-CD4 cells (stably expressing CD4 and CXCR4) transfected with a LacZ or Luciferase gene under the control of a T7 promoter.

  • Treatment:

    • Add Batzelladine A or synthetic analogues (e.g., Batzelladine F derivatives) to the Target cells 30 minutes prior to mixing.

    • Concentration Range: 0.1 µM to 50 µM.

  • Fusion Event: Mix Effector and Target cells (1:1 ratio) and incubate at 37°C for 12–16 hours.

  • Quantification:

    • Lyse cells and add reporter substrate (e.g., ONPG for LacZ or Luciferin for Luciferase).

    • Fusion allows T7 polymerase to migrate to the target cell and drive reporter expression.

    • Data Output: % Fusion = (Signal_sample - Signal_background) / (Signal_max - Signal_background) * 100.

Expected Results
  • Batzelladine F Analogues: Synthetic derivatives often outperform natural Batzelladine A in this assay, with IC50 values ranging from 0.8 to 3.0 µM [3].[4]

  • Batzelladine A: Expect moderate activity. The discrepancy between ELISA (31 µM) and Fusion (lower IC50 for optimized analogues) highlights the importance of Structure-Activity Relationship (SAR) optimization.

Cytotoxicity & Therapeutic Index (TI)

To claim antiviral "activity," one must prove the cells are not simply dying.

Protocol: MTS/MTT Cytotoxicity Assay
  • Seeding: Plate Vero or HeLa-CD4 cells (10^4 cells/well) in 96-well plates.

  • Treatment: Treat cells with the same concentration range used in the antiviral assays (1–100 µM) for 48 hours.

  • Development: Add MTS or MTT reagent. Viable mitochondria reduce the reagent to a colored formazan product.

  • Calculation: Determine the CC50 (Cytotoxic Concentration 50%).

  • Therapeutic Index (TI): Calculate TI = CC50 / IC50. A viable drug candidate typically requires a TI > 10.

Comparative Analysis: Batzelladine A vs. Alternatives

The following table synthesizes quantitative data to benchmark Batzelladine A against industry standards.

CompoundPrimary TargetAssay: gp120-CD4 ELISA (IC50)Assay: Cell Fusion (IC50)Mechanism Note
Batzelladine A gp120-CD4 Interface~31 µM [1]ModerateDirect PPI inhibitor.
Batzelladine F (Analogues) gp120-CD4 / FusionN/D0.8 - 3.0 µM [3]Optimized tricyclic guanidine scaffold.
sCD4 gp120< 0.1 µM< 0.1 µMPositive control; direct receptor mimic.
Dextran Sulfate V3 Loop (Adsorption)Inactive (>100 µM)*< 1.0 µMPrevents adsorption but not specific gp120-CD4 binding in ELISA [4].
AZT Reverse TranscriptaseInactiveInactive**Negative control for entry assays; acts post-entry.

*Note: Dextran sulfate is a potent antiviral but fails the specific ELISA because it binds the V3 loop, not the CD4 binding pocket. **Note: AZT inhibits replication, so it will not stop fusion in a cell-cell fusion assay which relies only on surface protein interaction, making it a perfect negative control for fusion specificity.

Experimental Workflow Diagram

This flowchart guides the researcher through the logical progression of validating Batzelladine A.

Validation_Workflow Start Start: Batzelladine A Sample Cyto Step 1: Cytotoxicity (MTS) Determine CC50 Start->Cyto Decision1 Is CC50 > 50 µM? Cyto->Decision1 ELISA Step 2: gp120-CD4 ELISA (Cell-Free) Decision1->ELISA Yes Result1 Discard: Toxic Decision1->Result1 No Fusion Step 3: Cell-Fusion Assay (Cell-Based) ELISA->Fusion If IC50 < 50 µM Result2 Validated: PPI Inhibitor Fusion->Result2 Confirms Bioactivity

Caption: Figure 2: Validation Workflow. A step-by-step decision tree for evaluating Batzelladine A, prioritizing toxicity screening before mechanistic validation.

References

  • Patil, A. D., et al. (1995).[5] "Novel alkaloids from the sponge Batzella sp.: inhibitors of HIV gp120-human CD4 binding."[6] The Journal of Organic Chemistry, 60(5), 1182-1188.[5]

  • Bewley, C. A., & Faulkner, D. J. (1998). "Lithistid sponges: star performers or hosts to the stars." Angewandte Chemie International Edition, 37(16), 2162-2178.

  • Bewley, C. A., et al. (2004).[4] "Inhibition of HIV-1 envelope-mediated fusion by synthetic batzelladine analogues."[4] Journal of Natural Products, 67(8), 1319-1324.[4]

  • Callahan, L., et al. (1991). "Dextran sulfate blocks antibody binding to the principal neutralizing domain of human immunodeficiency virus type 1 without interfering with gp120-CD4 interactions." Journal of Virology, 65(3), 1543-1550.

Sources

Benchmarking Guide: Batzelladine A & Guanidine Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Comparative Profiling of Batzelladine A vs. Cytotoxic Analogs and Clinical Standards Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Scaffold vs. The Standard

Batzelladine A represents the structural prototype of the polycyclic guanidine alkaloid class, originally isolated from the marine sponge Monanchora sp.[1] While Batzelladine A is historically significant for its antiviral potency (specifically inhibiting the HIV gp120-CD4 interaction), its role in oncology is that of a structural benchmark rather than a frontline cytotoxic agent.

This guide benchmarks Batzelladine A against its evolved, hyper-cytotoxic analogs (Batzelladines L, O, and P ) and the clinical gold standard, Doxorubicin . For drug developers, Batzelladine A serves as the critical "negative control" or baseline in Structure-Activity Relationship (SAR) studies, highlighting how specific side-chain modifications shift the mechanism from viral entry inhibition to autophagy-mediated apoptosis in cancer cells.

Compound Profile & Benchmarking Landscape
The Batzelladine A Baseline
  • Core Structure: Tricyclic guanidine core with an ester linkage.[2][3]

  • Primary Bioactivity: Antiviral (inhibition of p56lck-CD4 dissociation).

  • Cytotoxic Status: Moderate to Low. Used to validate the selectivity of newer analogs.[4]

The Comparators
  • Batzelladine L: The "Lead" cytotoxic analog. Exhibits broad-spectrum activity against lung (A549), colon (HT-29), and leukemia lines.

  • Batzelladines O & P: Recently isolated (2022) analogs showing potent efficacy in taxane-resistant prostate cancer (PC3-DR) via autophagy induction.[5][6]

  • Doxorubicin: The clinical control. Mechanism involves DNA intercalation and Topoisomerase II inhibition.[1][7][8]

Comparative Efficacy Analysis

The following data synthesizes cytotoxicity profiles (IC50) across key human cancer cell lines. Note the distinct potency gap between the prototype (A) and the optimized derivatives (L, O, P).

CompoundTarget MechanismIC50: Prostate (PC3)IC50: Lung (A549)IC50: Colon (HT-29)Selectivity Index (SI)
Batzelladine A HIV gp120-CD4 Inhibition> 10 µM (Inactive/Weak)> 10 µM> 10 µMHigh (vs. Normal Cells)
Batzelladine L Undefined Cytotoxicity3.2 µM 0.25 µg/mL 1.9 µg/mL Moderate
Batzelladine O Autophagy/Apoptosis5.4 µM N/AN/AHigh (Active in Drug-Resistant)
Doxorubicin DNA Intercalation/Topo II0.3 µM 0.05 µM 0.1 µM Low (High Toxicity)

Technical Insight: Batzelladine A's lack of a specific alkyl side chain (present in L and O) correlates with reduced cytotoxicity, making it an ideal scaffold for designing non-toxic antiviral agents, whereas the derivatives gain lipophilicity and membrane permeability required for cytotoxic action.

Mechanism of Action (MOA) Divergence

Understanding the mechanistic shift is crucial for utilizing these compounds.

  • Batzelladine A (Antiviral): Targets protein-protein interactions (PPI) on the cell surface.

  • Batzelladine O/P (Cytotoxic): Penetrates the cell to induce pro-survival autophagy which, when overwhelmed or modulated, triggers caspase-3 dependent apoptosis . They effectively bypass P-glycoprotein efflux pumps, retaining potency in Docetaxel-resistant cells.

Visualization: Mechanistic Divergence

MOA_Divergence BatA Batzelladine A (Prototype) Target1 Surface Receptors (CD4-gp120) BatA->Target1  Blocks PPI BatOP Batzelladine O/P (Optimized) Target2 Intracellular Autophagy (LC3B-II) BatOP->Target2  Induces Stress Dox Doxorubicin (Standard) Target3 Nucleus (DNA/Topo II) Dox->Target3  Intercalation Outcome1 Viral Entry Inhibition Target1->Outcome1 Outcome2 Apoptosis (Caspase-3) Target2->Outcome2  Overwhelms Cell Target3->Outcome2 Outcome3 Cell Cycle Arrest Target3->Outcome3

Figure 1: Mechanistic divergence between the Batzelladine prototype (A), its cytotoxic derivatives (O/P), and the clinical standard (Doxorubicin).

Experimental Protocols for Benchmarking

To reproduce these profiles, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 shifts between Batzelladine A and derivatives.

  • Seeding: Seed PC3 and PC3-DR (resistant) cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Dissolve Batzelladine A and O/P in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation: The assay is valid only if Doxorubicin IC50 falls within 0.1–0.5 µM range.

Protocol B: Autophagy vs. Apoptosis Discrimination (Western Blot)

Objective: Confirm MOA specific to Batzelladine O/P (absent in A).

  • Lysate Preparation: Treat cells with IC50 concentration for 24h. Lyse using RIPA buffer with protease inhibitors.

  • Target Markers:

    • LC3B-I to LC3B-II conversion: Marker of Autophagy induction (Specific to Batzelladines O/P).[2]

    • Cleaved Caspase-3: Marker of Apoptosis (Common to O/P and Doxorubicin).[3][5][6]

    • p62/SQSTM1: Autophagic flux indicator.

  • Causality Check: Pre-treat with 3-Methyladenine (3-MA) (autophagy inhibitor).[3][5][6][9] If cytotoxicity increases, autophagy was cytoprotective (characteristic of Batzelladines).[3][5]

Visualization: Experimental Workflow

Workflow cluster_Assay Bioactivity Profiling Step1 Compound Isolation (Monanchora sp.) Step2 Structural Validation (NMR / MS) Step1->Step2 Assay1 MTT Assay (72h Cytotoxicity) Step2->Assay1  Screening Assay2 Western Blot (LC3B / Caspase-3) Assay1->Assay2  MOA Check Decision Selectivity Analysis Assay2->Decision Result Lead Candidate (Batzelladine O/P) Decision->Result  High Potency

Figure 2: Validated workflow for isolating and benchmarking guanidine alkaloids.

Conclusion & Outlook

Batzelladine A remains the foundational reference for the guanidine alkaloid class. While it lacks the direct cytotoxic potency of Doxorubicin or its own derivatives (L, O, P) , it is essential for defining the pharmacophore.

  • For Antiviral Research: Batzelladine A is the primary lead.

  • For Oncology: Batzelladine A is the negative control; Batzelladine O and P are the active leads, particularly for drug-resistant phenotypes where standard chemotherapeutics fail.

References
  • Selective Cytotoxic Activity of Marine Derived Batzelline Compounds. National Institutes of Health (NIH). Available at: [Link]

  • New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra. MDPI Marine Drugs. Available at: [Link][1]

  • Fused Tricyclic Guanidine Alkaloids: Structure, Synthesis and Bioactivity. MDPI Molecules. Available at: [Link]

  • Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids. National Institutes of Health (NIH). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.